molecular formula C8H13BrO2 B2492470 8-Bromo-1,4-dioxaspiro[4.5]decane CAS No. 68278-51-3

8-Bromo-1,4-dioxaspiro[4.5]decane

Cat. No.: B2492470
CAS No.: 68278-51-3
M. Wt: 221.094
InChI Key: JCWBPQVTECHCIP-UHFFFAOYSA-N
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Description

8-Bromo-1,4-dioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H13BrO2 and its molecular weight is 221.094. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWBPQVTECHCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1Br)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68278-51-3
Record name 8-bromo-1,4-dioxaspiro[4.5]decane
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Characteristics of a Key Synthetic Intermediate

8-Bromo-1,4-dioxaspiro[4.5]decane, a halogenated spirocyclic compound, serves as a pivotal intermediate in the landscape of organic synthesis. Its unique structural architecture, featuring a bromine atom appended to a cyclohexyl ring protected as a ketal, offers a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the core physical properties of this compound, offering critical data and procedural insights for its effective handling, characterization, and application in research and development. Understanding these fundamental physicochemical parameters is paramount for optimizing reaction conditions, ensuring safety, and ultimately, advancing the synthesis of novel chemical entities. This document delves into the known physical constants, spectral signatures, and safe handling protocols, providing a self-validating framework for its use in the laboratory.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of a compound are foundational to its application in synthetic chemistry. The following table summarizes the key physical properties of this compound.

PropertyValueSource(s)
CAS Number 68278-51-3[1]
Molecular Formula C₈H₁₃BrO₂[2]
Molecular Weight 221.09 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 89-90 °C at 5 Torr[1]
Density (Predicted) 1.46 ± 0.1 g/cm³[1]
Melting Point Data not readily available
Solubility Data not readily available; likely soluble in common organic solvents such as dichloromethane, chloroform, and methanol.[3]
Storage Temperature 2-8°C[2]

Structural Elucidation and Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a comprehensive spectral analysis is proprietary to individual suppliers, ¹H NMR, ¹³C NMR, and IR spectral data are typically available upon request from commercial vendors.[4] These data are crucial for verifying the identity and purity of the compound before its use in a synthetic sequence.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization start Starting Materials reaction Chemical Reaction workup Aqueous Workup purification Column Chromatography end_synthesis Pure Compound nmr NMR Spectroscopy ir IR Spectroscopy gcms GC-MS Analysis bp Boiling Point Determination density Density Measurement

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from 1,4-dioxaspiro[4.5]decan-8-ol.

Reaction Scheme:

Materials:

  • 1,4-dioxaspiro[4.5]decan-8-ol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂, dry)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,4-dioxaspiro[4.5]decan-8-ol in dry dichloromethane. The use of an inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen.

  • Reagent Addition: Add carbon tetrabromide to the solution. Cool the mixture to 0°C using an ice bath. This cooling step is important to control the exothermic nature of the subsequent reaction.

  • Appel Reaction: Slowly add triphenylphosphine to the cooled solution in portions. The reaction of an alcohol with a phosphine and a carbon tetrahalide to produce an alkyl halide is known as the Appel reaction. The triphenylphosphine acts as an oxygen scavenger, and the carbon tetrabromide serves as the bromine source.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a colorless to light yellow liquid.

G cluster_structure Molecular Structure cluster_properties Key Physical Properties structure This compound (C₈H₁₃BrO₂) boiling_point Boiling Point (89-90 °C @ 5 Torr) structure->boiling_point density Density (~1.46 g/cm³) structure->density appearance Appearance (Liquid) structure->appearance solubility Solubility (Organic Solvents) structure->solubility

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, the following precautions, based on the handling of similar brominated organic compounds, should be strictly adhered to.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is between 2-8°C.[2]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined set of physical properties that are critical for its effective use. This guide has provided a detailed overview of its key physicochemical characteristics, a representative synthetic protocol, and essential safety and handling information. By understanding and applying this knowledge, researchers and drug development professionals can confidently and safely incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of new and innovative molecules.

References

8-Bromo-1,4-dioxaspiro[4.5]decane chemical structure and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-1,4-dioxaspiro[4.5]decane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a crucial intermediate in modern organic synthesis. The document delves into its chemical structure, systematic nomenclature, and detailed synthetic protocols. Emphasis is placed on the mechanistic rationale behind its synthesis, particularly the strategic use of the dioxolane moiety as a protecting group. Furthermore, this guide outlines the compound's key physicochemical properties, its reactivity, and its significant applications as a versatile building block in the development of pharmaceuticals and other specialty chemicals. This content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction

This compound is a halogenated spirocyclic compound that has garnered significant attention in the scientific community. Its unique structure, which combines a stable cyclohexyl ring, a reactive bromine atom, and a protective ethylene ketal, makes it an exceptionally valuable precursor for creating complex molecular architectures.[1][2] The primary utility of this compound lies in its dual functionality: the bromine atom serves as a handle for nucleophilic substitution and cross-coupling reactions, while the 1,4-dioxaspiro[4.5]decane core provides a rigid scaffold that can impart desirable physicochemical properties to target molecules.[3] This guide will explore the essential aspects of this compound, from its fundamental chemical identity to its practical application in multi-step syntheses.

Nomenclature and Chemical Structure

A precise understanding of a compound's nomenclature and structure is fundamental to its study and application.

Systematic Nomenclature

The compound is systematically named according to IUPAC conventions. The name "this compound" is derived as follows:

  • decane : Indicates a ten-carbon backbone.

  • spiro[4.5] : Describes a spirocyclic system where one carbon atom (the spiroatom) is common to two rings, one with 5 atoms (cyclopentane equivalent) and one with 6 atoms (cyclohexane equivalent).

  • 1,4-dioxa : Specifies that oxygen atoms replace carbons at positions 1 and 4 of the five-membered ring, forming a dioxolane ring.

  • 8-Bromo : Indicates a bromine atom is attached to the 8th position of the spirocyclic system.

Chemical Structure and Identifiers

The chemical structure consists of a cyclohexane ring where the ketone at position 4 of the precursor (4-bromocyclohexanone) has been converted into an ethylene ketal.[2]

2D Chemical Structure: this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 68278-51-3
Molecular Formula C₈H₁₃BrO₂[1][4]
Molecular Weight 221.09 g/mol [1][4][5]
SMILES O1C2(CCC(Br)CC2)OCC1[4][6]
InChI InChI=1S/C8H13BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2[6]
MDL Number MFCD11847479[1][4]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the protection of the carbonyl group of 4-bromocyclohexanone.[2] This transformation is a classic example of using a protecting group strategy to mask a reactive functional group while other chemical manipulations are performed.

The Role of the Dioxolane as a Protecting Group

In many synthetic routes, the carbonyl group of a ketone is incompatible with certain reagents, such as Grignard reagents or strong bases.[7][8] To prevent unwanted side reactions, the ketone is temporarily converted into a less reactive functional group, an acetal (or more specifically, a ketal).[9] Ethylene glycol is commonly used to form a cyclic ketal, also known as a dioxolane ring. This group is stable under basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid, regenerating the original ketone.[7][9]

Synthetic Workflow Diagram

The synthesis is a straightforward acid-catalyzed reaction between the ketone and a diol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Bromocyclohexanone P This compound R1->P Ketalization R2 Ethylene Glycol R2->P C1 Acid Catalyst (e.g., p-TsOH) C1->P C2 Solvent (e.g., Toluene) C2->P C3 Dean-Stark Apparatus (Water Removal) C3->P W Water (byproduct) P->W forms

Caption: Synthetic workflow for the formation of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis via ketalization of 4-bromocyclohexanone.

Materials:

  • 4-Bromocyclohexanone

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a 500 mL round-bottom flask and a reflux condenser.

  • Charging the Flask: To the flask, add 4-bromocyclohexanone (1 eq), toluene (approx. 2 mL per mmol of ketone), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected, which indicates the reaction is complete (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude product, often a colorless oil, can be purified by flash chromatography on silica gel to yield pure this compound.[10]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless oil[10]
Boiling Point 89-90 °C (at 5 Torr)[5]
Density 1.46 ± 0.1 g/cm³[5]
Purity Typically ≥95%[1][11]
Storage 2-8°C, sealed in a dry place[1][4]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its defined points of reactivity, making it a valuable building block in medicinal chemistry.

Chemical Reactivity

The molecule's reactivity is dominated by two key features:

  • The Carbon-Bromine Bond: The bromine atom is a good leaving group, making the C-8 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, azides, and carbon nucleophiles.

  • The Dioxolane Ring: As a protecting group, the dioxolane ring is stable to most nucleophiles, bases, and reducing agents. Its primary reactivity is its lability under acidic conditions, which allows for deprotection to reveal the ketone.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] The spirocyclic core is a desirable feature in drug design as it introduces three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.[3]

Example Application: Synthesis of 5-HT₁ₐ Receptor Agonists

Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have been explored as potent and selective agonists for the serotonin 1A (5-HT₁ₐ) receptor, a target for treating anxiety and depression.[3][12]

G Start 8-Bromo-1,4-dioxaspiro [4.5]decane Intermediate Substituted Spiro-Intermediate Start->Intermediate Nucleophilic Substitution (SN2 Reaction) Nuc Nucleophile (e.g., Arylpiperazine) Nuc->Intermediate Final Active Pharmaceutical Ingredient (e.g., 5-HT1A Agonist) Intermediate->Final Optional Further Modifications or Deprotection

Caption: Role of this compound as a precursor in drug synthesis.

Safety and Handling

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][14][15] Avoid breathing vapors or mist.[13][15] Wash hands thoroughly after handling.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[1][4] Keep away from strong oxidizing agents and strong acids.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a synthetically versatile and valuable intermediate. Its well-defined structure, predictable reactivity, and the stability of its ketal protecting group make it an ideal building block for constructing complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound's properties and reaction protocols is essential for leveraging its full potential in the development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Bromo-1,4-dioxaspiro[4.5]decane

This compound is a pivotal building block in modern organic synthesis, particularly valued by researchers and professionals in drug development and medicinal chemistry. Its unique bifunctional nature, featuring a stable spiroketal protecting group and a reactive bromine handle, allows for its strategic incorporation into complex molecular architectures. The spiroketal moiety masks a ketone functionality, preventing its participation in reactions while enabling modifications at other sites. The bromine atom serves as a versatile functional group for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, delving into the underlying reaction mechanisms, experimental protocols, and characterization data.

Primary Synthesis Pathway: Ketalization of 4-Bromocyclohexanone

The most direct and widely employed route to this compound involves the acid-catalyzed ketalization of 4-bromocyclohexanone with ethylene glycol. This reaction is an equilibrium process, and to drive it to completion, the water generated as a byproduct must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Mechanism and Rationale

The acid-catalyzed ketalization proceeds through a series of reversible steps. The catalyst, typically a strong acid such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of 4-bromocyclohexanone, rendering the carbonyl carbon more electrophilic. Ethylene glycol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a stable five-membered spiroketal ring. The removal of water from the reaction mixture is crucial as it shifts the equilibrium towards the product, in accordance with Le Châtelier's principle.

ketalization_mechanism ketone 4-Bromocyclohexanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ glycol Ethylene Glycol acid H+ (catalyst) hemiacetal Hemiacetal protonated_ketone->hemiacetal + Ethylene Glycol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ oxonium Oxonium Ion protonated_hemiacetal->oxonium - H2O water H2O product This compound oxonium->product - H+

Caption: Mechanism of Acid-Catalyzed Ketalization.

Experimental Protocol: A Generalized Approach

Materials:

  • 4-Bromocyclohexanone

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 equivalents)

  • Toluene or Benzene (as the azeotroping solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 4-bromocyclohexanone, toluene (or benzene), ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Toluene or BenzeneForms an azeotrope with water for efficient removal.
Catalyst p-Toluenesulfonic acidEffective acid catalyst for ketalization.
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Dean-Stark apparatusDrives the equilibrium towards product formation.

Alternative Synthesis Pathway: Bromination of 1,4-dioxaspiro[4.5]decane

An alternative route to this compound involves the bromination of the pre-formed spirocycle, 1,4-dioxaspiro[4.5]decane. This approach requires a regioselective bromination at the C8 position of the cyclohexane ring. While conceptually straightforward, this method can be less selective than the ketalization of the pre-brominated ketone and may lead to a mixture of products.

A common reagent for such transformations is N-bromosuccinimide (NBS), often in the presence of a radical initiator or under photochemical conditions. However, given the presence of the dioxolane ring, care must be taken to avoid unwanted side reactions.

synthesis_workflows cluster_pathway1 Primary Pathway cluster_pathway2 Alternative Pathway start1 4-Bromocyclohexanone step1 Ketalization with Ethylene Glycol (p-TsOH, Toluene, Reflux) start1->step1 product This compound step1->product start2 1,4-Dioxaspiro[4.5]decane step2 Bromination (e.g., NBS) start2->step2 step2->product

Caption: Comparison of Primary and Alternative Synthesis Pathways.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

TechniqueExpected DataInterpretation
¹H NMR Multiplets in the regions of 1.5-2.2 ppm and 3.9-4.2 ppm.The signals in the upfield region correspond to the protons on the cyclohexane ring, while the signals in the downfield region are characteristic of the ethylene glycol protons of the dioxolane ring.
¹³C NMR Signals around 30-40 ppm, ~64 ppm, and a signal for the spiro-carbon around 108 ppm.The peaks in the 30-40 ppm range are from the sp³ carbons of the cyclohexane ring. The peak around 64 ppm is from the -OCH₂- carbons of the dioxolane ring. The spiro-carbon (C-5) typically appears around 108 ppm.
IR (Infrared) Absence of a strong carbonyl (C=O) stretch (around 1715 cm⁻¹). Presence of C-O stretches (around 1100-1200 cm⁻¹).The disappearance of the ketone's C=O stretch confirms the formation of the ketal. The presence of strong C-O stretches is indicative of the dioxolane ring.
MS (Mass Spec.) Molecular ion peak (M⁺) and isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity).Confirms the molecular weight and the presence of one bromine atom.

Safety Considerations

  • 4-Bromocyclohexanone: Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • p-Toluenesulfonic acid: Is corrosive and should be handled with care.

  • Toluene/Benzene: Are flammable and toxic. All heating should be done using a heating mantle in a fume hood, away from open flames.

  • N-Bromosuccinimide (NBS): Is a corrosive solid and a lachrymator. It should be handled with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

The synthesis of this compound is a well-established and crucial transformation in organic synthesis. The ketalization of 4-bromocyclohexanone represents the most reliable and direct approach, offering high yields and straightforward purification. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are key to the successful preparation of this versatile building block. This guide provides the necessary foundational knowledge for researchers and drug development professionals to confidently synthesize and utilize this compound in their synthetic endeavors.

References

Spectroscopic Data of 8-Bromo-1,4-dioxaspiro[4.5]decane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Bromo-1,4-dioxaspiro[4.5]decane, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The unique structural features of this molecule, namely the spirocyclic acetal and the brominated cyclohexane ring, give rise to characteristic spectroscopic signatures. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural elucidation and the rationale behind the experimental observations.

Molecular Structure and Properties

This compound possesses the molecular formula C₈H₁₃BrO₂ and a molecular weight of 221.09 g/mol .[1] The molecule consists of a cyclohexane ring substituted with a bromine atom at the 8-position, and a spiro-fused 1,3-dioxolane ring at the 4-position of the cyclohexane. This spirocyclic system acts as a protecting group for a ketone functionality, a common strategy in multi-step organic synthesis.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexane and dioxolane rings. Due to the chair conformation of the cyclohexane ring and the presence of the bulky bromine atom, the proton signals are expected to be complex due to diastereotopicity and spin-spin coupling.

A representative ¹H NMR spectrum of this compound is available from ChemicalBook.[3] While the publicly available spectrum lacks detailed peak assignments and integration values, a general interpretation can be made based on the expected chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (ppm)Multiplicity
O-CH₂-CH₂-O3.8 - 4.0m
CH-Br3.9 - 4.2m
Cyclohexane CH₂1.5 - 2.2m

The protons of the dioxolane ring (O-CH₂-CH₂-O) are expected to appear in the downfield region (around 3.9 ppm) due to the deshielding effect of the adjacent oxygen atoms. The proton attached to the carbon bearing the bromine atom (CH-Br) would also be shifted downfield. The remaining methylene protons of the cyclohexane ring would appear as a complex multiplet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Spirocyclic Carbon (C-5)108 - 110
O-C H₂-C H₂-O64 - 66
C H-Br (C-8)50 - 55
Cyclohexane CH₂30 - 40

The spirocyclic carbon (the quaternary carbon of the cyclohexane ring) is expected to have a characteristic chemical shift in the range of 108-110 ppm. The carbons of the dioxolane ring are also characteristic, appearing around 64-66 ppm. The carbon atom bonded to the bromine will be significantly shifted downfield compared to an unsubstituted cyclohexane carbon. The remaining cyclohexane carbons will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C-O, and C-Br bonds.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
2850 - 3000C-H stretchAliphatic
1050 - 1150C-O stretchAcetal
500 - 600C-Br stretchAlkyl halide

The most prominent features will be the C-H stretching vibrations just below 3000 cm⁻¹ and the strong C-O stretching bands of the dioxolane ring in the fingerprint region. The C-Br stretching vibration is expected to appear at a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine is a key feature that can be readily identified in the mass spectrum.

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity. Given the molecular weight of 221.09 g/mol , we expect to see peaks at m/z 220 and 222.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to proceed through several characteristic pathways.

Fragmentation_Pathway M [C₈H₁₃BrO₂]⁺˙ m/z 220/222 F1 [C₈H₁₃O₂]⁺ m/z 141 M->F1 - Br• F3 [C₆H₈Br]⁺ m/z 160/162 M->F3 - C₂H₄O₂ F2 [C₆H₉O₂]⁺ m/z 113 F1->F2 - C₂H₄

Caption: Proposed Mass Spectrometry Fragmentation Pathway

A primary fragmentation event would be the loss of a bromine radical (Br•) to give a cation at m/z 141. Another likely fragmentation is the loss of the dioxolane ring as ethylene glycol, leading to a fragment containing the brominated cyclohexane ring. Further fragmentation of the m/z 141 ion could occur through the loss of ethylene from the dioxolane-derived portion.

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained from purified samples. The following outlines a general procedure for the synthesis and purification of this compound, which is essential for obtaining high-quality spectroscopic data.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 1,4-dioxaspiro[4.5]decane.

Materials:

  • 1,4-dioxaspiro[4.5]decane

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,4-dioxaspiro[4.5]decane, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

  • The filtrate is washed sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Crude Product Purification Purification (Chromatography/Distillation) Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General Workflow for Spectroscopic Analysis

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic profile of this compound, allowing for unambiguous structural confirmation. The characteristic signals in each spectroscopic technique, particularly the unique shifts in the NMR spectra due to the spirocyclic system and the bromine substituent, the C-O and C-Br stretches in the IR spectrum, and the isotopic pattern of bromine in the mass spectrum, serve as key identifiers for this important synthetic intermediate. This guide provides researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge for utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 8-Bromo-1,4-dioxaspiro[4.5]decane: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 8-Bromo-1,4-dioxaspiro[4.5]decane, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, and significant applications, offering field-proven insights from a Senior Application Scientist's perspective.

Core Compound Overview

This compound is a versatile synthetic intermediate widely utilized in the construction of complex molecular architectures, particularly in the realm of pharmaceutical research.[1] Its structure, featuring a reactive bromine atom and a stable dioxolane ring, makes it an invaluable tool for medicinal chemists. The dioxolane moiety serves as a protecting group for a carbonyl functional group, allowing for selective transformations at other positions of the molecule. The bromine atom, a good leaving group, provides a handle for various nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities.

PropertyValueReference
CAS Number 68278-51-3[2]
Molecular Formula C₈H₁₃BrO₂[1]
Molecular Weight 221.09 g/mol [1]
Appearance Inquire with supplier
Storage 2-8°C[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. While a definitive, publicly available, step-by-step protocol is not extensively documented in standard chemical literature, its synthesis can be logically deduced from established organic chemistry principles. The most plausible synthetic route involves the bromination of a suitable precursor, likely 1,4-dioxaspiro[4.5]decan-8-ol or a related derivative.

A proposed synthetic workflow is outlined below. The choice of brominating agent is crucial; N-bromosuccinimide (NBS) is often preferred over elemental bromine due to its safer handling characteristics.[3]

G cluster_synthesis Proposed Synthetic Pathway Start 1,4-Dioxaspiro[4.5]decan-8-one Step1 Reduction Start->Step1 Intermediate 1,4-Dioxaspiro[4.5]decan-8-ol Step1->Intermediate Step2 Bromination (e.g., PBr₃ or Appel Reaction) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for the conversion of an alcohol to a bromide. This protocol should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-ol.

Step 2: Bromination of 1,4-Dioxaspiro[4.5]decan-8-ol

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-ol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a brominating agent such as phosphorus tribromide (PBr₃) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-dioxaspiro[4.5]decane scaffold is a valuable pharmacophore that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[4] The bromo-derivative serves as a key intermediate for introducing this scaffold and further functionalizing the molecule.

Serotonin 1A (5-HT₁ₐ) Receptor Agonists

Derivatives of the 1,4-dioxaspiro[4.5]decane moiety have been investigated as potent and selective 5-HT₁ₐ receptor agonists.[4] The 5-HT₁ₐ receptor is a well-established target for the treatment of anxiety, depression, and other central nervous system disorders.[4] The rigid spirocyclic core can orient pharmacophoric groups in a specific spatial arrangement, leading to high-affinity interactions with the receptor.[4] this compound can be used to synthesize analogs where the bromine is displaced by a suitable amine-containing fragment to interact with the receptor.

G cluster_drug_dev Role in 5-HT1A Agonist Synthesis Bromo This compound Reaction Nucleophilic Substitution (with an appropriate amine) Bromo->Reaction Product 1,4-Dioxaspiro[4.5]decane-based 5-HT1A Receptor Agonist Reaction->Product

Caption: Synthetic utility in developing 5-HT1A receptor agonists.

Cathepsin S Inhibitors

This compound can also be employed as a key intermediate in the synthesis of cathepsin S inhibitors.[4] Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases. The spirocyclic amine can be incorporated into the inhibitor structure to modulate its potency, selectivity, and pharmacokinetic profile.[4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the dioxolane ring and the protons on the cyclohexane ring. The proton at the 8-position, attached to the same carbon as the bromine, would likely appear as a multiplet at a downfield chemical shift due to the deshielding effect of the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the spiro carbon, the carbons of the dioxolane ring, and the carbons of the cyclohexane ring. The carbon atom bonded to the bromine (C8) would be shifted to a higher frequency (downfield) compared to the other methylene carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine handle and a stable protecting group allows for the efficient construction of complex and biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important synthetic intermediate in their drug discovery endeavors.

References

An In-Depth Technical Guide to 8-Bromo-1,4-dioxaspiro[4.5]decane: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Spiroketal Building Block

8-Bromo-1,4-dioxaspiro[4.5]decane, a halogenated spiroketal, has emerged as a significant building block in the landscape of modern organic synthesis. Its unique structural architecture, featuring a stable cyclic ketal fused to a brominated cyclohexane ring, offers a confluence of desirable properties for the synthesis of complex molecular targets. The spirocyclic system imparts a rigid, three-dimensional conformation, a valuable attribute in the design of pharmacologically active molecules, while the bromo substituent serves as a versatile handle for a wide array of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this important intermediate, offering insights for its application in research and development.

The Foundational Chemistry: Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound (CAS Number: 68278-51-3) is not readily apparent in a survey of scientific literature, its conceptual origins are firmly rooted in the development of carbonyl protection chemistry. The 1,4-dioxaspiro[4.5]decane core is a classic example of a cyclic ketal, a functional group widely employed since the mid-20th century to mask the reactivity of ketones during multi-step syntheses.

The most logical and historically consistent pathway to this compound involves the protection of 4-bromocyclohexanone with ethylene glycol. The principle of ketal formation as a protective strategy was well-established by the mid-1950s, providing a robust method to shield the electrophilic carbonyl carbon from nucleophilic attack under basic or organometallic conditions. The presence of the bromine atom on the cyclohexanone ring does not significantly hinder this reaction, making the synthesis of this compound a straightforward application of a trusted synthetic transformation.

The utility of this molecule lies in its bifunctional nature. The ketal group provides stability and steric bulk, influencing the conformational properties of the cyclohexane ring, while the bromine atom at the 8-position (or 4-position of the original cyclohexanone) opens avenues for the introduction of diverse functionalities. This dual-reactivity profile makes it an attractive intermediate for the construction of spirocyclic frameworks found in numerous natural products and pharmaceutical agents.

Core Synthesis: The Ketalization of 4-Bromocyclohexanone

The primary and most efficient method for the preparation of this compound is the acid-catalyzed reaction of 4-bromocyclohexanone with ethylene glycol. This reaction is a classic example of equilibrium-driven ketal formation.

Reaction Mechanism

The reaction proceeds via a well-understood, acid-catalyzed nucleophilic addition-elimination mechanism:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-bromocyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

  • Proton Transfer and Elimination of Water: A proton transfer from the newly added hydroxyl group to one of the existing hydroxyls, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule then attacks the carbocationic center in an intramolecular fashion, leading to the formation of the five-membered dioxolane ring.

  • Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the stable this compound product.

To drive the equilibrium towards the product side, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

Synthesis_of_8_Bromo_1_4_dioxaspiro_4_5_decane cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 4-Bromocyclohexanone Product This compound Reactant1->Product Ketalization Reactant2 Ethylene Glycol Reactant2->Product Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Product Solvent Solvent (e.g., Toluene) Solvent->Product WaterRemoval Water Removal (Dean-Stark) WaterRemoval->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

The following protocol describes a general and robust procedure for the synthesis of this compound. The success of this synthesis can be readily validated by standard analytical techniques.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Bromocyclohexanone177.0310.0 g0.056
Ethylene Glycol62.074.2 g (3.8 mL)0.068
p-Toluenesulfonic acid monohydrate190.220.5 g0.0026
Toluene92.14100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromocyclohexanone (10.0 g, 0.056 mol), ethylene glycol (4.2 g, 0.068 mol), p-toluenesulfonic acid monohydrate (0.5 g, 0.0026 mol), and toluene (100 mL).

  • Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water (approx. 1.0 mL) has been collected, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Self-Validation: The identity and purity of the synthesized product can be confirmed by:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the dioxolane ring protons (a singlet around 3.9 ppm) and the cyclohexane ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the spiroketal carbon and the other carbons of the bicyclic system.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (221.09 g/mol for C₈H₁₃BrO₂).

  • Infrared Spectroscopy: The IR spectrum will show the absence of a strong carbonyl stretch (around 1715 cm⁻¹) from the starting material and the presence of C-O ether stretches.

Applications in Drug Discovery and Development

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and three-dimensionality into drug candidates. The bromo-functionalized derivative serves as a key intermediate in the synthesis of various biologically active molecules. For instance, the amine derivative, 1,4-dioxaspiro[4.5]decan-8-amine, which can be synthesized from the bromo-compound, is a precursor for the development of potent and selective 5-HT1A receptor agonists, which are targets for treating anxiety and depression. Additionally, this scaffold has been utilized in the synthesis of inhibitors for enzymes such as cathepsin S, which is implicated in inflammatory diseases.

The synthetic utility of this compound is continually expanding as new cross-coupling methodologies and other functionalization techniques are developed, allowing for the creation of diverse libraries of spirocyclic compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound stands as a testament to the enduring power of fundamental organic reactions in enabling the synthesis of complex and valuable molecules. While its specific "discovery" may be intertwined with the broader development of ketal protecting group chemistry, its utility as a bifunctional building block is undisputed. The straightforward and robust synthesis, coupled with the versatility of the bromo substituent, ensures that this spiroketal will remain a relevant and important tool for chemists in academia and industry for the foreseeable future. This guide provides the foundational knowledge necessary for its synthesis and application, empowering researchers to leverage its unique properties in the pursuit of new scientific discoveries.

The Reactivity Profile of the Carbon-Bromine Bond in 8-Bromo-1,4-dioxaspiro[4.5]decane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

8-Bromo-1,4-dioxaspiro[4.5]decane is a valuable bifunctional molecule in organic synthesis, serving as a cornerstone for the construction of complex molecular architectures. Its utility lies in the strategic placement of a reactive carbon-bromine bond on a cyclohexane ring, which is conformationally locked by a spiroketal moiety. This structural feature not only imparts a degree of rigidity to the molecule but also subtly influences the reactivity of the C-Br bond, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity profile of the C-Br bond in this compound, offering insights into its behavior in various chemical transformations and providing detailed protocols for its application in synthesis.

Structural and Conformational Considerations: The Key to Reactivity

The reactivity of the carbon-bromine bond in this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. The bulky 1,4-dioxaspiro group effectively locks the ring in a chair conformation. Consequently, the bromine atom can exist in one of two orientations: axial or equatorial. The energy difference between these two conformers is a critical determinant of the C-Br bond's accessibility and, therefore, its reactivity.

In general, for monosubstituted cyclohexanes, the equatorial position is sterically favored for bulky substituents to minimize 1,3-diaxial interactions. However, the conformational equilibrium of halocyclohexanes can be influenced by a combination of steric and electronic factors. While a comprehensive conformational analysis of this compound is not extensively reported, principles of conformational analysis of halocyclohexanes suggest a dynamic equilibrium between the axial and equatorial conformers. The preferred orientation will influence the stereochemical outcome of nucleophilic substitution reactions and the feasibility of elimination reactions.

Nucleophilic Substitution Reactions: A Gateway to Functionalization

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, providing a reliable method for introducing a variety of functional groups. The reaction typically proceeds via an S(_N)2 mechanism, which is sensitive to the steric environment around the reaction center.

Reaction with Azide Nucleophiles: Synthesis of Azido-derivatives

A common and useful transformation is the substitution of the bromide with an azide group, a precursor to amines. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the azide ion.

Experimental Protocol: Synthesis of 8-Azido-1,4-dioxaspiro[4.5]decane

  • Materials:

    • This compound

    • Sodium azide (NaN(_3))

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO(_4))

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 8-Azido-1,4-dioxaspiro[4.5]decane.

Table 1: Representative Nucleophilic Substitution Reaction

NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)
NaN(_3)8-Azido-1,4-dioxaspiro[4.5]decaneDMF80-9012-24High

Note: Yields are typically high for this transformation, although specific literature values for this exact substrate can vary.

Organometallic Chemistry: Unleashing the Carbon Nucleophile

The C-Br bond in this compound can be converted into a potent carbon nucleophile through the formation of Grignard or organolithium reagents. This opens up a vast array of carbon-carbon bond-forming reactions.

Grignard Reagent Formation: A Classic Transformation

The reaction of this compound with magnesium metal in an ethereal solvent leads to the corresponding Grignard reagent. The success of this reaction is highly dependent on the purity of the reagents and the exclusion of moisture.

Experimental Protocol: Preparation of (1,4-Dioxaspiro[4.5]decan-8-yl)magnesium bromide

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

    • Add the remaining solution of the bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • The resulting greyish solution of the Grignard reagent is ready for use in subsequent reactions.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The carbon-bromine bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with a wide range of coupling partners.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling reaction provides an efficient method for the formation of a carbon-carbon bond between this compound and a boronic acid or its ester derivative. This reaction is widely used in the synthesis of biaryl compounds.[1]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh(_3))(_4)]

    • Potassium carbonate (K(_2)CO(_3)) or Potassium Phosphate (K(_3)PO(_4))[1]

    • 1,4-Dioxane and water (solvent mixture)[1]

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO(_4))

  • Procedure:

    • To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and K(_2)CO(_3) (2.0 eq), add a solution of Pd(PPh(_3))(_4) (0.05 eq) in a mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and add water.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 8-Phenyl-1,4-dioxaspiro[4.5]decane.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling allows for the direct connection of a terminal alkyne to the spirocyclic core, a valuable transformation for the synthesis of conjugated systems.[2][3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2][3]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl(_2)(PPh(_3))(_2)]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et(_3)N) or another suitable amine base[2][3]

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Procedure:

    • To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and Et(_3)N, add PdCl(_2)(PPh(_3))(_2) (0.03 eq) and CuI (0.05 eq).

    • Stir the reaction mixture at room temperature to 50 °C under a nitrogen atmosphere for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.

    • Concentrate the filtrate and partition the residue between diethyl ether and saturated aqueous ammonium chloride solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.

    • Purify the crude product by column chromatography to obtain 8-(Phenylethynyl)-1,4-dioxaspiro[4.5]decane.

Table 2: Representative Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh(_3))(_4)K(_2)CO(_3) or K(_3)PO(_4)1,4-Dioxane/H(_2)O8-Phenyl-1,4-dioxaspiro[4.5]decane
SonogashiraPhenylacetylenePdCl(_2)(PPh(_3))(_2)/CuIEt(_3)NTHF8-(Phenylethynyl)-1,4-dioxaspiro[4.5]decane

Visualization of Key Transformations

Reactivity_Profile cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Products This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution NaN3, DMF Grignard Formation Grignard Formation This compound->Grignard Formation Mg, THF Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling PhB(OH)2, Pd(PPh3)4 Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling PhC≡CH, Pd/Cu 8-Azido-1,4-dioxaspiro[4.5]decane 8-Azido-1,4-dioxaspiro[4.5]decane Nucleophilic Substitution->8-Azido-1,4-dioxaspiro[4.5]decane (1,4-Dioxaspiro[4.5]decan-8-yl)magnesium bromide (1,4-Dioxaspiro[4.5]decan-8-yl)magnesium bromide Grignard Formation->(1,4-Dioxaspiro[4.5]decan-8-yl)magnesium bromide 8-Phenyl-1,4-dioxaspiro[4.5]decane 8-Phenyl-1,4-dioxaspiro[4.5]decane Suzuki Coupling->8-Phenyl-1,4-dioxaspiro[4.5]decane 8-(Phenylethynyl)-1,4-dioxaspiro[4.5]decane 8-(Phenylethynyl)-1,4-dioxaspiro[4.5]decane Sonogashira Coupling->8-(Phenylethynyl)-1,4-dioxaspiro[4.5]decane

Caption: Key reactions of this compound.

Conclusion: A Reliable and Versatile Synthetic Intermediate

The carbon-bromine bond in this compound exhibits a predictable and versatile reactivity profile, making it a highly valuable intermediate for the synthesis of a diverse range of complex molecules. Its participation in nucleophilic substitution, organometallic transformations, and metal-catalyzed cross-coupling reactions has been well-established, providing chemists with a robust toolkit for molecular construction. A thorough understanding of its conformational behavior and the judicious choice of reaction conditions are paramount to achieving desired synthetic outcomes. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this important building block.

References

Stability of the 1,4-dioxaspiro[4.5]decane protecting group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of the 1,4-Dioxaspiro[4.5]decane Protecting Group

Authored by a Senior Application Scientist

Abstract

The 1,4-dioxaspiro[4.5]decane moiety, a cyclic ketal derived from cyclohexanone and ethylene glycol, serves as a robust and highly versatile protecting group in modern organic synthesis. Its widespread application is predicated on a well-defined stability profile, characterized by exceptional resilience to a broad spectrum of non-acidic reagents while allowing for mild and efficient removal under acidic conditions. This guide provides a comprehensive technical overview of the stability and reactivity of this protecting group. We will delve into the mechanistic underpinnings of its stability, its orthogonal relationship with other common protecting groups, and provide field-proven experimental protocols for its installation and cleavage. This document is intended for researchers, chemists, and drug development professionals who leverage protecting group strategies to achieve complex molecular architectures.

Introduction: The Strategic Role of the 1,4-Dioxaspiro[4.5]decane Group

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask a reactive functional group is paramount. The 1,4-dioxaspiro[4.5]decane group is the ethylene ketal of cyclohexanone and is a cornerstone for the protection of the carbonyl functionality.[1][2] Its utility stems from the conversion of a reactive, electrophilic ketone into a comparatively inert cyclic ketal. This transformation allows for a vast range of chemical manipulations to be performed on other parts of a molecule without unintended reactions at the carbonyl site.[3]

The selection of this protecting group is often driven by its predictable and reliable stability profile:

  • Ease of Installation: Readily formed under mild acidic catalysis from a ketone and ethylene glycol.[4]

  • Broad Chemical Inertness: Stable to strongly basic, nucleophilic, reductive, and many oxidative conditions.[5][6]

  • Predictable Cleavage: Efficiently removed under aqueous acidic conditions to regenerate the parent ketone.[7]

This combination of features makes it an indispensable tool in the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and fine chemicals.[8][9]

Core Stability Profile: A Dichotomy of Reactivity

The synthetic utility of the 1,4-dioxaspiro[4.5]decane group is defined by its pronounced stability in basic and neutral media, contrasted with its controlled lability in the presence of acid.

Stability Towards Basic and Nucleophilic Reagents

The ketal linkage lacks acidic protons, rendering it completely stable to a wide array of basic reagents, from mild bases like amines and carbonates to strong bases such as alkali metal hydroxides and alkoxides. Furthermore, the electron-rich oxygen atoms and the absence of a low-lying unoccupied molecular orbital (LUMO) make the spirocyclic core resistant to attack by common nucleophiles. This includes organometallic reagents (Grignard, organolithium), enolates, and hydrides, which would readily react with the unprotected ketone.[7][10] This stability is the primary justification for its use. For instance, when a molecule contains both a ketone and an ester, protecting the ketone as a 1,4-dioxaspiro[4.5]decane derivative allows for the selective reduction of the ester to an alcohol using powerful nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄).[3]

Lability Under Acidic Conditions: The Deprotection Mechanism

The cleavage of the 1,4-dioxaspiro[4.5]decane group is an acid-catalyzed hydrolysis reaction. The mechanism is the microscopic reverse of the protection (ketal formation) reaction. It is initiated by the protonation of one of the ketal oxygen atoms by a Brønsted or Lewis acid, which converts the alkoxy group into a good leaving group (an alcohol).[5] Subsequent cleavage of the C-O bond generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water, followed by proton transfers, ultimately liberates the original ketone and ethylene glycol.

Because the reaction is reversible and driven by the law of mass action, deprotection is typically performed in the presence of a large excess of water with an acid catalyst.

Acid-Catalyzed Deprotection Mechanism start 1,4-Dioxaspiro[4.5]decane Ketal protonated Protonated Ketal start->protonated + H⁺ oxocarbenium Oxocarbenium Ion + Ethylene Glycol fragment protonated->oxocarbenium Ring Opening hemiacetal Hemiketal Intermediate oxocarbenium->hemiacetal + H₂O - H⁺ finish Cyclohexanone + Ethylene Glycol hemiacetal->finish Proton Transfer & Elimination Synthetic Workflow start Substrate with Ketone & Other Functional Group (e.g., Ester) protect Step 1: Protect Ketone (Ethylene Glycol, p-TsOH) start->protect protected_mol Protected Intermediate protect->protected_mol react Step 2: Perform Reaction (e.g., LiAlH₄ Reduction of Ester) protected_mol->react reacted_mol Transformed Intermediate react->reacted_mol deprotect Step 3: Deprotect Ketone (Aqueous Acid, H₃O⁺) reacted_mol->deprotect final_product Final Product deprotect->final_product

References

The Art of the Spiroketal: A Technical Guide to Synthesis and Stereocontrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Allure of the Spiroketal

The spiroketal motif, a bicyclic structure defined by two rings sharing a single tetrahedral carbon atom flanked by two oxygen atoms, is a privileged scaffold in the realm of natural products and medicinal chemistry.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that is often crucial for biological activity, serving as either a key pharmacophore or a rigid scaffold to orient other functional groups in space.[3][4] Found in a vast array of natural products, from insect pheromones to potent anticancer agents and antiparasitic drugs like the avermectins, the synthesis of spiroketals presents a formidable and fascinating challenge to the synthetic chemist.[2][5] This in-depth guide provides a comprehensive overview of the core strategies for spiroketal synthesis, delving into the mechanistic underpinnings of each approach, offering practical experimental insights, and exploring the frontiers of this dynamic field.

I. The Anomeric Effect: The Guiding Principle of Spiroketal Stability

A deep understanding of the anomeric effect is fundamental to mastering spiroketal synthesis. This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent on a pyranose ring to occupy the axial position, despite potential steric hindrance. In spiroketals, this effect is doubly important, as it governs the relative stability of the different possible stereoisomers. The most stable conformation is typically the one that maximizes anomeric stabilization, where each of the C-O bonds of the spirocyclic center is axial to the adjacent ring. This "doubly anomeric" arrangement significantly influences the outcome of thermodynamically controlled spiroketalization reactions.

II. Core Synthetic Strategies: A Chemist's Toolkit

The construction of the spiroketal core can be broadly categorized into several key strategies, each with its own set of advantages, limitations, and mechanistic nuances. The choice of strategy is often dictated by the desired stereochemical outcome, the functional group tolerance of the substrate, and the overall complexity of the target molecule.

A. Acid-Catalyzed Spiroketalization: The Classic Approach

The most traditional and widely employed method for spiroketal synthesis involves the acid-catalyzed cyclization of a dihydroxy ketone precursor.[6] This thermodynamically controlled process typically yields the most stable spiroketal isomer, which is often the desired product in the synthesis of many natural products.[7]

Mechanism: The reaction proceeds via protonation of the ketone carbonyl, followed by two sequential intramolecular nucleophilic attacks by the hydroxyl groups. The reversibility of the final steps allows for equilibration to the thermodynamically most stable spiroketal, governed by the anomeric effect.

Experimental Protocol: General Procedure for Acid-Catalyzed Spiroketalization of a Dihydroxy Ketone

Materials:

  • Dihydroxy ketone substrate

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA)) or Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf))

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the dihydroxy ketone substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of the acid catalyst (typically 0.1 to 0.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can lead to competing side reactions, such as the formation of hydrates or the hydrolysis of intermediates.

  • Inert Atmosphere: This prevents the degradation of sensitive functional groups that may be present in the substrate.

  • Catalyst Choice: The choice of acid catalyst can influence the reaction rate and selectivity. For acid-sensitive substrates, milder catalysts or Lewis acids may be preferred.

  • Thermodynamic Control: Allowing the reaction to reach equilibrium is crucial for obtaining the most stable spiroketal isomer.

B. Metal-Catalyzed Spiroketalization: Mildness and Versatility

In recent years, transition metal catalysis has emerged as a powerful and versatile tool for spiroketal synthesis, offering milder reaction conditions and broader functional group tolerance compared to traditional acid-catalyzed methods.[1][3] Gold, silver, and other transition metals have been shown to effectively catalyze the cyclization of various precursors.[3][8][9][10]

Mechanism: A common strategy involves the activation of an alkyne moiety in a dihydroxyalkyne precursor by a π-acidic metal catalyst, such as Au(I) or Au(III).[9][11] This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the hydroxyl groups, leading to the formation of the spiroketal.

Experimental Protocol: Gold-Catalyzed Spiroketalization of a Dihydroxyalkyne

Materials:

  • Dihydroxyalkyne substrate

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Gold(I) or Gold(III) catalyst (e.g., AuCl, AuCl3, or a phosphine-ligated gold complex)

  • Inert atmosphere apparatus

Procedure:

  • To a solution of the dihydroxyalkyne substrate in the chosen anhydrous solvent under an inert atmosphere, add the gold catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture may be filtered through a short pad of silica gel or celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the spiroketal.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of gold catalyst and its ligands can influence the reaction's efficiency and selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalytic activity.

  • Mild Conditions: Metal-catalyzed reactions often proceed at room temperature, which is advantageous for substrates with sensitive functional groups.

Logical Relationship: Thermodynamic vs. Kinetic Control

The stereochemical outcome of a spiroketalization reaction is a critical consideration. The choice between thermodynamic and kinetic control allows for the selective formation of different stereoisomers.

G cluster_0 Reaction Conditions cluster_1 Product Outcome Thermodynamic Thermodynamic Control (Reversible, High Temp, Long Time) Stable Most Stable Product (Anomerically Favored) Thermodynamic->Stable Leads to Kinetic Kinetic Control (Irreversible, Low Temp, Short Time) Fastest Fastest Formed Product (Lowest Activation Energy) Kinetic->Fastest Leads to

References

A Researcher's Guide to 8-Bromo-1,4-dioxaspiro[4.5]decane: Sourcing, Specification, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Unique Spirocyclic Building Block

In the landscape of modern drug discovery and complex molecule synthesis, structural novelty and synthetic versatility are paramount. 8-Bromo-1,4-dioxaspiro[4.5]decane (CAS No. 68278-51-3) has emerged as a strategically important building block for researchers and drug development professionals. Its unique architecture, combining a rigid spirocyclic core with a synthetically versatile bromine handle, offers a powerful platform for navigating novel chemical space.

The spirocyclic 1,4-dioxaspiro[4.5]decane moiety imparts valuable three-dimensional character to molecular designs, a critical attribute for enhancing target engagement, improving metabolic stability, and modulating physicochemical properties.[1][2] The ethylene glycol ketal serves as a robust protecting group for a cyclohexanone carbonyl, which can be revealed later in a synthetic sequence to provide an additional point for diversification.[3] Concurrently, the bromine atom acts as a key functional group for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of its commercial availability, supplier evaluation, quality control, and safe handling, and situates the compound in a practical synthetic context.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use in the laboratory.

PropertyValueSource(s)
CAS Number 68278-51-3[4][5]
Molecular Formula C₈H₁₃BrO₂[6]
Molecular Weight 221.09 g/mol [3]
MDL Number MFCD11847479[6]
Canonical SMILES BrC1CCC2(CC1)OCCO2[6]
InChIKey JCWBPQVTECHCIP-UHFFFAOYSA-N[7]
Typical Purity ≥95-98%[3][6]
Appearance (Varies by supplier)-
Storage Conditions 2-8°C, Sealed in dry environment[3][8]

Core Applications in Synthetic Chemistry

The utility of this compound stems from the orthogonal reactivity of its two key structural features.

  • The Bromine Handle for Cross-Coupling: The aryl/alkyl bromide functionality is a cornerstone of modern synthetic chemistry. It is an ideal electrophile for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. These include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.[9][10]

    • Heck-Mizoroki Reaction: Coupling with alkenes to form substituted olefins.[11][12]

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

    • Grignard Reactions: Formation of Grignard reagents for subsequent nucleophilic additions.[13]

  • The Ketal-Protected Carbonyl: The 1,4-dioxaspiro moiety serves as a stable protecting group for a cyclohexanone functionality.[3] This allows for extensive chemical manipulation at the C8 position via the bromo group. Subsequent deprotection under acidic conditions can unmask the ketone, providing a new reactive site for further derivatization, such as reductive amination, Wittig reactions, or aldol condensations.[14][15] This dual functionality makes it an exceedingly useful bifunctional intermediate.[14]

Commercial Availability and Supplier Sourcing

This compound is readily available from a range of chemical suppliers catering to the research and development sector. Availability typically spans from milligram to multi-gram quantities. Below is a comparative table of prominent suppliers.

SupplierProduct/Catalog No.Typical PurityAvailable Quantities
Sigma-Aldrich AMBH97BA036FNot specified50 mg, 100 mg, 250 mg
AK Scientific, Inc. 9134CUNot specifiedInquire
BLDpharm BD139989≥95%250mg, 1g, 5g, 10g
Synthonix B2488197%Inquire
MySkinRecipes #5345398%100mg
Workflow for Procurement and Supplier Vetting

Selecting the right supplier is a critical step that impacts experimental success and data reproducibility. The process involves more than simply comparing prices.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Procurement s1 Identify Potential Suppliers (e.g., Sigma, BLDpharm, AK Sci) s2 Compare Price per Gram s1->s2 s3 Check Stated Purity (e.g., >97%) s2->s3 s4 Review Lead Times & Stock Status s3->s4 v1 Request Certificate of Analysis (CoA) s4->v1 Shortlist Suppliers v2 Analyze QC Data (NMR, LC-MS, HPLC) v1->v2 v3 Review Safety Data Sheet (SDS) v2->v3 v4 Evaluate Supplier Reputation & Technical Support v3->v4 p1 Place Order for Small/Trial Quantity v4->p1 Select Best Candidate p2 Perform In-House QC on Received Material p1->p2 p3 Approve Supplier & Proceed with Scale-up Order p2->p3

Caption: Procurement workflow for a critical research chemical.

Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CoA), it is best practice in a drug development setting to perform in-house verification. The CoA serves as a baseline, but batch-to-batch consistency can vary.

Causality in QC: The choice of analytical technique is dictated by the information required. ¹H NMR confirms the chemical structure and can reveal organic impurities. LC-MS or GC-MS confirms the mass and provides a more sensitive measure of purity than NMR alone. HPLC is the gold standard for quantitative purity assessment.

Typical QC Workflow

G start Material Received doc_review Review Supplier's CoA and SDS start->doc_review nmr ¹H NMR Analysis (Structural Confirmation) doc_review->nmr ms LC-MS or GC-MS (Mass & Purity Check) nmr->ms hplc HPLC Analysis (Quantitative Purity) ms->hplc compare Compare In-House Data with Supplier Specs hplc->compare decision Pass / Fail Decision compare->decision release Release for Synthetic Use decision->release Data Match reject Quarantine & Contact Supplier decision->reject Discrepancy

Caption: A standard workflow for incoming chemical quality control.

Safe Handling and Storage

Proper handling and storage are crucial for both user safety and maintaining the integrity of the compound.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of this compound, the following section provides a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming a carbon-carbon bond between the spirocycle and an aryl partner.[16][17]

Rationale: This protocol uses Pd(PPh₃)₄ as a reliable, commercially available Pd(0) catalyst. A mixture of an organic solvent (Dioxane or THF) and an aqueous base (Na₂CO₃) is a classic, robust condition set that promotes the catalytic cycle effectively for a wide range of substrates.[9][18]

Step-by-Step Methodology

Objective: To couple this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane (or THF) and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, Phenylboronic Acid, and Sodium Carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like Ethyl Acetate and wash with water, followed by brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 8-Phenyl-1,4-dioxaspiro[4.5]decane.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemists engaged in the synthesis of complex molecules. Its bifunctional nature provides a robust platform for introducing a spirocyclic cyclohexanone motif while enabling a wide range of proven cross-coupling chemistries. By carefully vetting suppliers, performing diligent in-house quality control, and employing established synthetic protocols, researchers can effectively leverage this building block to accelerate their discovery and development programs.

References

Methodological & Application

Application Notes and Protocols: Strategic Use of 8-Bromo-1,4-dioxaspiro[4.5]decane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Molecular Complexity with Chemoselectivity

In the landscape of modern organic synthesis, the Grignard reaction remains a cornerstone for the construction of carbon-carbon bonds.[1][2] Its power lies in the transformation of an electrophilic carbon in an organic halide into a potent nucleophile.[3][4] However, this formidable reactivity also presents a significant challenge: the incompatibility of the Grignard reagent with a wide array of functional groups, most notably carbonyls.[5][6] This inherent limitation necessitates a strategic approach of protection and deprotection to achieve chemoselectivity.

This guide focuses on the application of 8-Bromo-1,4-dioxaspiro[4.5]decane , a bifunctional reagent that elegantly solves this problem. This molecule is, in essence, a protected form of 4-bromocyclohexanone. The ketone functionality is masked as a cyclic ketal, which is inert to the strongly basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions.[5][7][8] The presence of the bromine atom allows for the generation of a nucleophilic Grignard reagent, which can then be employed to forge a new C-C bond. Subsequent acidic workup not only protonates the newly formed alkoxide but also hydrolyzes the ketal, unveiling the ketone. This "protect-react-deprotect" sequence, facilitated by a single starting material, offers an efficient pathway to synthesize complex molecules that would otherwise require more convoluted synthetic routes.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and a detailed protocol for the effective use of this compound in Grignard reactions.

The Scientific Rationale: Why Ketal Protection is Crucial

The Grignard reagent is a powerful nucleophile and a strong base.[9] If a ketone is present in the same molecule as the alkyl halide destined for Grignard formation, an intramolecular reaction will occur. The newly formed Grignard reagent will attack the ketone of a neighboring molecule (or even intramolecularly, if sterically feasible), leading to a complex mixture of oligomeric or polymeric byproducts and rendering the desired reaction pathway obsolete.[5][6]

The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal formed from a ketone and ethylene glycol. This functional group is exceptionally stable under basic and nucleophilic conditions.[7][10] The transformation of the carbonyl's sp²-hybridized carbon to an sp³-hybridized center within the ketal structure renders it non-reactive towards nucleophilic attack by the Grignard reagent.[8] This stability is the key to the successful application of this compound.

The overall synthetic strategy is visualized in the workflow diagram below:

G cluster_0 Phase 1: Grignard Reagent Formation cluster_1 Phase 2: Nucleophilic Addition cluster_2 Phase 3: Work-up & Deprotection Start This compound Mg Magnesium Turnings Start->Mg Reacts with Grignard_Reagent 8-(Magnesiobromo)-1,4-dioxaspiro[4.5]decane Mg->Grignard_Reagent in Solvent Anhydrous Ether (THF or Et2O) Electrophile Electrophile (e.g., Aldehyde, Ketone) Grignard_Reagent->Electrophile Reacts with Intermediate Magnesium Alkoxide Intermediate Electrophile->Intermediate Acid_Workup Aqueous Acid (e.g., NH4Cl, HCl) Intermediate->Acid_Workup Quenched with Deprotection Ketal Hydrolysis Acid_Workup->Deprotection Final_Product Hydroxy-ketone Product Deprotection->Final_Product caption General workflow for using this compound.

Caption: General workflow for using this compound.

Experimental Protocol: Synthesis of 4-(1-hydroxy-1-methylethyl)cyclohexanone

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with acetone, followed by deprotection to yield 4-(1-hydroxy-1-methylethyl)cyclohexanone.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass (g) / Volume (mL)Properties
This compound235.1110.02.35 gSolid, moisture-sensitive
Magnesium Turnings24.3112.0 (1.2 eq)0.29 gSolid, flammable
Anhydrous Tetrahydrofuran (THF)72.11-30 mLLiquid, flammable, hygroscopic, peroxide former
Iodine253.811 crystal~1 mgSolid, corrosive, activator
Acetone58.0810.00.73 mLLiquid, flammable, volatile
Saturated Aqueous Ammonium Chloride53.49-20 mLAqueous solution
Diethyl Ether74.12-50 mLLiquid, extremely flammable, peroxide former
Anhydrous Sodium Sulfate142.04-~5 gSolid, drying agent
1 M Hydrochloric Acid36.46-10 mLAqueous solution, corrosive
Safety Precautions
  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[11]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure no open flames or spark sources are present. All operations should be conducted in a well-ventilated fume hood.[11]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. The rate of addition of the alkyl halide must be controlled to maintain a gentle reflux. An ice bath should be readily available for cooling if the reaction becomes too vigorous.[11]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.

Step-by-Step Procedure

Part A: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a nitrogen/argon inlet and a bubbler), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface by disrupting the passivating layer of magnesium oxide.[12]

  • Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound (2.35 g, 10.0 mmol) in 15 mL of anhydrous THF.

  • Reaction: Add a small portion (~2 mL) of the bromide solution from the dropping funnel to the stirred magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and grayish.[13] Gentle warming with a heat gun may be required to initiate the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to minimize potential side reactions.[14]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the Grignard reagent, 8-(magnesiobromo)-1,4-dioxaspiro[4.5]decane.

Part B: Reaction with Acetone

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Addition of Electrophile: Prepare a solution of acetone (0.73 mL, 10.0 mmol) in 5 mL of anhydrous THF in the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. A noticeable exothermic reaction may occur. Maintain the temperature at 0-10°C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

Part C: Work-up and Deprotection

  • Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Add 25 mL of diethyl ether and shake well. Separate the layers. Extract the aqueous layer with a further 25 mL of diethyl ether.

  • Deprotection: Combine the organic layers and add 10 mL of 1 M hydrochloric acid. Stir the mixture vigorously at room temperature for 1-2 hours to effect the hydrolysis of the ketal. Monitor the deprotection by TLC.

  • Washing and Drying: Separate the layers again. Wash the organic layer with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate.[11]

  • Isolation and Purification: Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 4-(1-hydroxy-1-methylethyl)cyclohexanone.

Caption: Detailed experimental workflow for the synthesis of 4-(1-hydroxy-1-methylethyl)cyclohexanone.

Conclusion

This compound is a highly valuable bifunctional reagent for complex organic synthesis. The integrated ketal protecting group allows for the clean and efficient formation of a Grignard reagent in the presence of a latent ketone functionality. This guide provides the foundational knowledge and a practical, detailed protocol for the successful application of this reagent. By understanding the principles of chemoselectivity and adhering to rigorous experimental technique, researchers can leverage this powerful synthetic tool to construct intricate molecular architectures for applications in pharmaceutical and materials science.

References

Protocol for Suzuki cross-coupling with 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki Cross-Coupling of 8-Bromo-1,4-dioxaspiro[4.5]decane

Introduction: Bridging Complexity with Catalytic Precision

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology, which couples organoboron compounds with organic halides using a palladium catalyst, has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]

This guide focuses on a specific, yet highly relevant, application: the Suzuki cross-coupling of this compound. The 1,4-dioxaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry.[5][6] Its rigid, three-dimensional structure provides a unique topographical element for drug candidates, often imparting favorable physicochemical properties such as improved metabolic stability and solubility.[5][7] By functionalizing the aromatic ring of this spirocycle via Suzuki coupling, researchers can access a diverse array of novel molecular architectures for drug discovery and development programs.[8][9][10]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for optimizing this crucial transformation.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and adapting the protocol for different substrates. The reaction proceeds through a well-established catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][11]

The three fundamental steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) intermediate.[2][11] The reactivity of the organic halide is crucial here; aryl bromides are generally more reactive than aryl chlorides, making them excellent substrates for this reaction.[1][12]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This process is critically dependent on the presence of a base.[13][14] The base activates the organoboron compound, typically by forming a more nucleophilic boronate "ate" complex (R-B(OH)3⁻), which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[14][15]

  • Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium coordination sphere as the final product. This concerted step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][2][11]

Suzuki_Catalytic_Cycle

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Core Reagents and Conditions

The selection of catalyst, base, and solvent is critical for success. The following table outlines recommended starting conditions and potential alternatives.

ComponentRecommended ReagentEquivalents/LoadingRationale & Alternatives
Aryl Bromide This compound1.0The electrophilic partner.
Boronic Acid Arylboronic Acid1.2 - 1.5The nucleophilic partner. Using a slight excess ensures complete consumption of the aryl bromide. Boronic esters (e.g., pinacol esters) can also be used.[1]
Palladium Catalyst Pd(dppf)Cl₂ · CH₂Cl₂1 - 3 mol%A reliable, air-stable Pd(II) precatalyst that forms the active Pd(0) species in situ. Alternatives include Pd(PPh₃)₄, or in situ systems like Pd₂(dba)₃ with a phosphine ligand.[14] For sterically demanding substrates, catalysts with bulky ligands may be required.[16][17]
Base Potassium Carbonate (K₂CO₃)2.0 - 3.0A moderately strong, inexpensive base effective for activating the boronic acid.[15] Alternatives include Cesium Carbonate (Cs₂CO₃) for more difficult couplings or Potassium Phosphate (K₃PO₄). Stronger bases like KOtBu may be needed for hindered substrates.[18]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)~0.1 M concentrationDioxane is a common solvent for Suzuki reactions. The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.[1][3][19] Alternatives include Toluene/Ethanol/H₂O or DMF/H₂O.[1][20]
Atmosphere Nitrogen or ArgonN/AAn inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Temperature 80 - 100 °CN/ASufficient thermal energy is typically required to drive the reaction to completion in a reasonable timeframe.
Detailed Step-by-Step Methodology

1. Reagent Preparation and Reaction Setup:

  • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq., 2 mol%).

  • Seal the flask with a rubber septum.

2. Creation of Inert Atmosphere:

  • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).

  • Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.

3. Solvent Addition and Reaction:

  • Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Note: Solvents should be degassed prior to use by bubbling an inert gas through them for 20-30 minutes or by using a freeze-pump-thaw technique.

  • Place the flask in a preheated oil bath set to 90 °C.

  • Stir the reaction mixture vigorously for 4-12 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • To take a sample for TLC, briefly remove the flask from heat, withdraw a small aliquot with a needle and syringe, and quench it in a vial containing ethyl acetate and a small amount of water. Spot the organic layer on a TLC plate.

  • The reaction is complete upon the disappearance of the starting aryl bromide.

5. Work-up Procedure:

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

6. Purification and Characterization:

  • Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base, Catalyst) B 2. Seal Flask & Purge (3x Vacuum/Inert Gas Cycles) A->B C 3. Add Degassed Solvent B->C D 4. Heat to 90 °C (Stir for 4-12 h) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool & Quench (Add EtOAc & H₂O) E->F Reaction Complete G 7. Extraction (Separate Layers, Wash, Dry) F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Purify (Flash Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Troubleshooting and Key Considerations

  • Low or No Conversion: This is often due to an inactive catalyst. Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed. Increasing catalyst loading (up to 5 mol%) or temperature may help. Consider a different catalyst/ligand system or a stronger base like Cs₂CO₃ or K₃PO₄.[15][18]

  • Protodeboronation (Side Reaction): This is the cleavage of the C-B bond of the boronic acid, resulting in a byproduct. It can be competitive with transmetalation. Using a slight excess of the boronic acid can mitigate this. Sometimes, changing the base or solvent system can minimize this side reaction.[1]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can sometimes occur. This is usually a minor pathway but can be influenced by the catalyst system and reaction conditions.

  • Steric Hindrance: If coupling with a sterically demanding boronic acid (e.g., one with ortho-substituents), a standard catalyst like Pd(dppf)Cl₂ may be inefficient. Switching to a catalyst system with bulky, electron-rich ligands, such as those developed by Buchwald or N-heterocyclic carbene (NHC) ligands, is often necessary to achieve good yields.[17][21][22][23]

References

Application Notes & Protocols: Heck and Sonogashira Coupling Reactions of 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Spirocyclic Ketal Scaffold

The 1,4-dioxaspiro[4.5]decane framework is a pivotal structural motif in medicinal chemistry and materials science. It serves as a protected form of a cyclohexanone, a common core in numerous bioactive molecules. The presence of the ketal protects the carbonyl group from unwanted side reactions while allowing for selective functionalization of the cyclohexane ring. 8-Bromo-1,4-dioxaspiro[4.5]decane is a particularly valuable building block, as the bromine atom provides a reactive handle for sophisticated carbon-carbon bond-forming reactions.

Among the most powerful tools for this purpose are the palladium-catalyzed Heck and Sonogashira coupling reactions.[1][2][3] These transformations enable the precise introduction of alkenyl and alkynyl groups, respectively, onto the spirocyclic core. Such modifications are critical in drug discovery for modulating pharmacological properties like receptor binding, metabolic stability, and solubility. This guide provides detailed protocols and expert insights for successfully employing these reactions on the this compound substrate.

Part 1: The Heck Coupling Reaction for Alkenylation

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the coupling of an unsaturated halide with an alkene.[2] This reaction is invaluable for creating substituted alkenes with a high degree of stereoselectivity, typically favoring the trans isomer.[4][5]

Reaction Rationale and Mechanistic Overview

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[3][5] The choice of ligand, base, and solvent is critical for an efficient reaction, as these components influence the stability and reactivity of the palladium intermediates.[6][7]

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}

Caption: General workflow for the Heck coupling reaction.

Detailed Experimental Protocol: Synthesis of n-Butyl (E)-3-(1,4-dioxaspiro[4.5]decan-8-yl)acrylate

This protocol provides a reliable method for the Heck coupling of this compound with n-butyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 equiv) and tri(o-tolyl)phosphine (0.04 equiv).

  • Add anhydrous DMF (approximately 5 mL per 1 mmol of the bromo-substrate).

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.

  • Add this compound (1.0 equiv), n-butyl acrylate (1.5 equiv), and triethylamine (2.0 equiv) to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

ParameterRecommended ConditionRationale / Notes
Catalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Tri(o-tolyl)phosphine (P(o-tolyl)₃)A moderately electron-rich and bulky phosphine ligand that promotes oxidative addition and stabilizes the catalyst.
Base Triethylamine (Et₃N)Acts as a scavenger for the HBr generated during the reaction, regenerating the Pd(0) catalyst.[2]
Solvent DMF, Acetonitrile, or ToluenePolar aprotic solvents are generally preferred to ensure solubility of the reagents and catalyst.
Temperature 80 - 120 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.[8]
Alkene Electron-deficient (e.g., acrylates)Electron-withdrawing groups on the alkene accelerate the migratory insertion step.

Part 2: The Sonogashira Coupling Reaction for Alkynylation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is distinguished by its use of a dual catalytic system, typically involving palladium and copper(I) salts.[9][11]

Reaction Rationale and Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The crucial copper cycle facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] The use of a copper co-catalyst allows the reaction to proceed under milder conditions than copper-free variants.[11][12]

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}

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Synthesis of 8-(Phenylethynyl)-1,4-dioxaspiro[4.5]decane

This protocol outlines the synthesis of an aryl-substituted alkyne via Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.015 equiv, 1.5 mol%)

  • Copper(I) iodide (CuI, 0.03 equiv, 3 mol%)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.015 equiv), and copper(I) iodide (0.03 equiv).

  • Add anhydrous THF (5-10 mL per 1 mmol of bromo-substrate) followed by the amine base (e.g., DIPA, 3.0 equiv).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as indicated by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

ParameterRecommended ConditionRationale / Notes
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄These are robust and commonly used Pd(II) and Pd(0) precatalysts for Sonogashira couplings.[11]
Cu Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide, which facilitates the key transmetalation step.[9]
Base Diisopropylamine (DIPA) or Et₃NThe amine acts as both the base to deprotonate the alkyne and often as the solvent.[10]
Solvent THF, DMF, or the amine base itselfThe solvent must be able to dissolve all components and be inert to the reaction conditions.
Temperature Room Temperature to 60 °CAryl bromides typically require mild heating to facilitate the oxidative addition step, which is often rate-limiting.[13]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor substrate solubility.Ensure reagents and solvents are anhydrous and degassed. Increase reaction temperature. Screen alternative solvents (e.g., Toluene, Dioxane).[13]
Dehalogenation of Starting Material Formation of a palladium-hydride intermediate.Optimize the ligand choice; sometimes adding excess phosphine can suppress this. Ensure the base is not sterically hindered enough to promote side reactions.[14]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen with the copper catalyst.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[11] Consider a copper-free protocol if homocoupling is persistent.[15]
Low Yields in Heck Reaction Slow β-hydride elimination.For sterically hindered substrates, consider using a more electron-rich, bulky ligand to promote reductive elimination.

Conclusion

The Heck and Sonogashira reactions are powerful and versatile methods for the functionalization of this compound. By carefully selecting and optimizing the reaction conditions—particularly the catalyst system, base, and solvent—researchers can efficiently synthesize a diverse array of alkenyl and alkynyl spirocyclic compounds. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to leverage this valuable chemical space.

References

The Strategic Utility of 8-Bromo-1,4-dioxaspiro[4.5]decane in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 8-Bromo-1,4-dioxaspiro[4.5]decane, a versatile and highly valuable precursor for the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of its chemical properties, key applications, and detailed protocols for its conversion into strategic building blocks for drug discovery.

Introduction: Unveiling the Potential of a Unique Spirocyclic Scaffold

This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with a bromine atom and a spirocyclic ketal. This unique structural arrangement confers a combination of reactivity and stability, making it an ideal starting material for the synthesis of a diverse range of intricate molecular architectures.

The bromine atom at the 8-position serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitutions, organometallic reactions, and cross-coupling reactions. This allows for the introduction of a wide array of functional groups, enabling the construction of diverse compound libraries for drug screening.

Simultaneously, the 1,4-dioxaspiro[4.5]decane moiety acts as a protecting group for a carbonyl functionality at the 4-position of the cyclohexane ring. This ketal is stable under many reaction conditions used to modify the C-Br bond, yet it can be readily deprotected under acidic conditions to reveal the ketone. This latent carbonyl group provides a secondary site for further chemical elaboration, significantly expanding the synthetic possibilities.

The rigid, three-dimensional structure of the spirocyclic system is of particular interest in medicinal chemistry. It allows for the precise spatial orientation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets. This is a crucial aspect in the design of modern therapeutics with improved efficacy and reduced side effects.

Key Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 68278-51-3[1]
Molecular Formula C₈H₁₃BrO₂[2]
Molecular Weight 221.09 g/mol [3]
Appearance Colorless to light yellow oilCommercially available
Boiling Point ~110-112 °C at 0.5 mmHg[4]
Storage Store at 2-8°C[3]

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.[2]

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the cyclohexane ring and the ethylene glycol moiety of the ketal.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the eight carbon atoms in the molecule, including the carbon bearing the bromine atom and the spiro carbon.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Core Applications in Pharmaceutical Intermediate Synthesis

The strategic importance of this compound lies in its ability to serve as a precursor to key structural motifs found in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS).

Synthesis of Spiro[piperidine-4,2'-[2][5]dioxolane] Derivatives for Sigma-1 Receptor Ligands

The spiro[piperidine-4,2'-[2][5]dioxolane] scaffold is a privileged structure in the design of ligands for the sigma-1 (σ₁) receptor, a chaperone protein implicated in a range of neurological disorders.[6]

Precursor to Key Intermediates for Buspirone Analogues

Buspirone is an anxiolytic drug that acts as a serotonin 5-HT₁ₐ receptor partial agonist. The synthesis of buspirone and its analogues often involves the use of spirocyclic intermediates. While many syntheses start from 8-azaspiro[4.5]decane-7,9-dione, this compound can be a valuable starting material for novel analogues by introducing different functionalities at the 8-position before forming the piperidine ring.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the conversion of this compound into key pharmaceutical intermediates. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Protocol 1: Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane via Nucleophilic Substitution

The conversion of the bromo-group to an amino-group is a fundamental transformation. This can be achieved through direct amination or via an azide intermediate followed by reduction.

Method A: Direct Amination with Ammonia

  • Principle: This reaction involves the direct nucleophilic displacement of the bromide by ammonia. A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts.

  • Materials:

    • This compound

    • Ammonia (7 N solution in methanol)

    • Methanol

    • Sealed reaction vessel (e.g., a pressure tube)

    • Sodium hydroxide solution (1 M)

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • In a pressure tube, dissolve this compound (1.0 eq) in a 7 N solution of ammonia in methanol (20 eq).

    • Seal the tube tightly and heat the reaction mixture at 80-100 °C for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

    • Dissolve the residue in dichloromethane and wash with 1 M sodium hydroxide solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 8-Amino-1,4-dioxaspiro[4.5]decane.

Method B: Via Azide Intermediate

  • Principle: This two-step procedure involves the formation of an alkyl azide followed by its reduction to the primary amine. This method often provides cleaner products and avoids over-alkylation.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C)

    • Diethyl ether or Tetrahydrofuran (THF)

    • Water

    • Sodium hydroxide solution (15%)

  • Procedure:

    • Azide Formation: Dissolve this compound (1.0 eq) in DMF and add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir for 12-24 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 8-azido-1,4-dioxaspiro[4.5]decane.

    • Azide Reduction (using LiAlH₄): Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere. To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the crude azide in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Cool the reaction to 0 °C and quench by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude amine.

    • Azide Reduction (using H₂/Pd-C): Dissolve the crude azide in methanol or ethanol and add 10% Pd/C (5-10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite® and concentrate the filtrate to yield the desired amine.

Protocol 2: Formation of a Grignard Reagent for Carbon-Carbon Bond Formation

The formation of a Grignard reagent from this compound opens up possibilities for introducing a wide range of carbon-based substituents.

  • Principle: The reaction of an alkyl halide with magnesium metal in an ethereal solvent generates a highly nucleophilic organomagnesium compound (Grignard reagent).

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

    • Anhydrous reaction setup (flame-dried glassware, inert atmosphere)

  • Procedure:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

    • Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.

    • Gently warm the flask to initiate the reaction (disappearance of the iodine color and bubbling).

    • Once the reaction has started, add the remaining solution of the bromo-compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed.

    • The resulting solution of (1,4-dioxaspiro[4.5]decan-8-yl)magnesium bromide is ready for reaction with various electrophiles (e.g., aldehydes, ketones, nitriles, CO₂).

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

A. Proposed Protocol for Suzuki Coupling

  • Principle: This reaction couples the spirocyclic alkyl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

  • Materials:

    • This compound

    • Aryl or vinyl boronic acid (or ester)

    • Palladium(II) acetate (Pd(OAc)₂)

    • A suitable phosphine ligand (e.g., SPhos, XPhos)

    • A base (e.g., potassium phosphate, cesium carbonate)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the boronic acid (1.2 eq), the base (2.0-3.0 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

    • Add the anhydrous solvent and degas the mixture.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

B. Proposed Protocol for Buchwald-Hartwig Amination

  • Principle: This reaction forms a C-N bond by coupling the alkyl bromide with a primary or secondary amine, catalyzed by a palladium complex.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • A suitable phosphine ligand (e.g., RuPhos, BrettPhos)

    • A strong base (e.g., sodium tert-butoxide, LHMDS)

    • Anhydrous solvent (e.g., toluene, THF)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.2-1.5 eq).

    • Add a solution of this compound (1.0 eq) and the amine (1.1-1.2 eq) in the anhydrous solvent.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction progress.

    • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

    • Wash the organic layer, dry, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a strategically important precursor in the synthesis of pharmaceutical intermediates. Its bifunctional nature, combining a reactive bromine handle with a protected carbonyl group on a rigid spirocyclic scaffold, provides medicinal chemists with a powerful tool for the construction of novel and complex molecules. The protocols outlined in this guide offer a starting point for the exploration of its rich chemistry, paving the way for the discovery and development of new therapeutic agents.

References

The Strategic Application of Masked Carbonyls: 8-Bromo-1,4-dioxaspiro[4.5]decane in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the synthetic utility of 8-Bromo-1,4-dioxaspiro[4.5]decane, a bifunctional reagent that serves as a cornerstone in the stereoselective construction of intricate molecular architectures. Primarily, this document will focus on its pivotal role as a masked cyclohexanone synthon, a strategy that has been elegantly exploited in the total synthesis of architecturally complex alkaloids. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a case study on its application in the synthesis of the Lycopodium alkaloid, (+)-lyconadin A.

Introduction: The Dual Functionality of a Versatile Building Block

This compound is a valuable intermediate in organic synthesis, prized for its dual reactivity.[1] The molecule incorporates two key functional features:

  • A Protected Carbonyl Group: The 1,4-dioxaspiro[4.5]decane moiety serves as a robust protecting group for a cyclohexanone carbonyl. This masking strategy is essential for preventing unwanted side reactions at the carbonyl position while other transformations are carried out elsewhere in the molecule. The ketal linkage is stable under a variety of reaction conditions, yet it can be selectively removed under acidic conditions to reveal the ketone functionality at the desired stage of a synthetic sequence.

  • A Reactive Bromine Atom: The bromine atom at the C8 position provides a handle for a wide array of chemical transformations. It can participate in nucleophilic substitution reactions, serve as a precursor for organometallic reagents (e.g., Grignard or organolithium reagents), or be involved in transition-metal-catalyzed cross-coupling reactions. This versatility allows for the introduction of diverse substituents and the formation of new carbon-carbon or carbon-heteroatom bonds.

The strategic combination of these two features in a single molecule allows for a synthetic approach where the cyclohexanone ring system is installed early in a synthesis in a protected form, and the bromine atom is used to elaborate the molecular framework. The latent carbonyl group is then unmasked towards the end of the synthesis to complete the target molecule.

Core Application: A Case Study in the Total Synthesis of (+)-Lyconadin A

The total synthesis of the pentacyclic Lycopodium alkaloid (+)-lyconadin A by Fukuyama and coworkers provides an exemplary illustration of the strategic use of a functionalized spiroketal, closely related to this compound.[2][3] While not starting directly from this compound, their synthesis constructs a highly functionalized tetracyclic bromoalkene containing the 1,4-dioxaspiro[4.5]decane moiety. This intermediate is then elaborated to the final natural product. The key steps involving the bromo-spiroketal moiety highlight the principles of masked carbonyl chemistry and the versatility of the bromine handle.

Synthesis of the Key Tetracyclic Bromoalkene Intermediate

The synthesis of the crucial tetracyclic bromoalkene intermediate in Fukuyama's synthesis involves a remarkable cascade reaction. The process begins with a Diels-Alder reaction followed by a reductive amination to construct a cis-decaline system. This is then subjected to an aza-Prins reaction and an electrocyclic ring opening to furnish the highly fused tetracyclic core. It is within this elegant sequence that the bromoalkene and the spiroketal functionalities are installed.

Protocol 1: Formation of the Tetracyclic Bromoalkene

This protocol outlines a key transformation in the Fukuyama synthesis of (+)-lyconadin A, which generates a complex tetracyclic intermediate containing a bromoalkene and a spiroketal moiety.

Reaction Scheme:

G reactant Dibromocyclopropane precursor product Tetracyclic Bromoalkene reactant->product Electrocyclic ring opening & C-N bond formation arrow Pyridine, reflux

Caption: Formation of the tetracyclic bromoalkene via a cascade reaction.

Materials:

  • Dibromocyclopropane precursor

  • Pyridine, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for reflux

Procedure:

  • A solution of the dibromocyclopropane precursor in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The pyridine is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to afford the tetracyclic bromoalkene.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves a dual role in this transformation. As a high-boiling solvent, it provides the thermal energy required to induce the electrocyclic ring opening of the dibromocyclopropane. Additionally, it acts as a base to neutralize the hydrogen bromide that is eliminated during the reaction.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the degradation of reagents and intermediates by oxygen or moisture.

Elaboration of the Bromoalkene and Deprotection of the Ketal

With the tetracyclic bromoalkene in hand, the next phase of the synthesis focuses on transforming the bromoalkene moiety into a key enone intermediate. This transformation sets the stage for the construction of the final pyridone ring of lyconadin A. Subsequently, the spiroketal is deprotected to reveal the cyclohexanone carbonyl, a crucial step for the final cyclization.

Protocol 2: Conversion of the Bromoalkene to an Enone and Ketal Deprotection

This protocol describes the conversion of the tetracyclic bromoalkene to a key enone intermediate, followed by the deprotection of the spiroketal.

Reaction Scheme:

G cluster_0 Enone Formation cluster_1 Ketal Deprotection Bromoalkene Bromoalkene Enone Enone Bromoalkene->Enone 1. n-BuLi 2. Isoamyl nitrite 3. H+ Final_Product Final_Product Enone->Final_Product Acidic Hydrolysis (e.g., HCl)

Caption: Key transformations involving the bromoalkene and spiroketal moieties.

Materials:

  • Tetracyclic bromoalkene

  • n-Butyllithium (n-BuLi) in hexanes

  • Isoamyl nitrite

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Standard glassware for low-temperature reactions

Procedure:

Part A: Enone Formation

  • A solution of the tetracyclic bromoalkene in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium is added dropwise to the solution, and the mixture is stirred for a short period to effect lithium-halogen exchange.

  • Isoamyl nitrite is then added to the reaction mixture.

  • The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

  • The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The resulting oxime is then hydrolyzed under acidic conditions to yield the enone.

Part B: Ketal Deprotection

  • The enone intermediate is dissolved in a suitable solvent mixture (e.g., THF/water).

  • A catalytic amount of a strong acid, such as hydrochloric acid, is added.

  • The reaction is stirred at room temperature or gently heated until the deprotection is complete, as monitored by TLC.

  • The reaction is neutralized with a base (e.g., saturated aqueous sodium bicarbonate).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the deprotected ketone.

Causality Behind Experimental Choices:

  • Lithium-Halogen Exchange: The use of n-BuLi at low temperature allows for the clean conversion of the vinyl bromide to a vinyllithium species. This is a classic method for generating a nucleophilic vinyl anion.

  • Nitrosation and Hydrolysis: The reaction of the vinyllithium with isoamyl nitrite generates a nitrosoalkene, which is then hydrolyzed to the corresponding ketone (enone) under acidic workup. This represents a clever method for the umpolung of the vinyl bromide.

  • Acid-Catalyzed Deprotection: The ethylene ketal is a stable protecting group under basic and neutral conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of one of the ketal oxygens, followed by cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by water to ultimately afford the ketone.[4]

Quantitative Data Summary

The following table summarizes the typical yields for the key transformations described above, as reported in the synthesis of (+)-lyconadin A.

StepTransformationReagentsYield (%)Reference
1Dibromocyclopropane to Tetracyclic BromoalkenePyridine, reflux~70-80[2][3]
2Bromoalkene to Enone1. n-BuLi, 2. Isoamyl nitrite, 3. H+~35-45[2]
3Ketal DeprotectionAq. HCl>90[1]

Conclusion

This compound and its structurally related analogues are powerful tools in the arsenal of the synthetic organic chemist. The ability to mask a reactive carbonyl group while exploiting a reactive bromine handle for molecular elaboration allows for the design of elegant and efficient synthetic routes to complex natural products. The total synthesis of (+)-lyconadin A serves as a testament to the strategic advantages offered by this class of bifunctional building blocks. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize these reagents in their own synthetic endeavors.

References

Deprotection strategies for the ketal group in 8-Bromo-1,4-dioxaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Strategic Deprotection of the Ketal Moiety in 8-Bromo-1,4-dioxaspiro[4.5]decane Derivatives

Abstract

The 1,4-dioxaspiro[4.5]decane scaffold serves as a crucial protecting group for the cyclohexanone moiety, enabling complex synthetic transformations on other parts of a molecule. The 8-bromo derivative, in particular, is a versatile intermediate in the synthesis of pharmaceutical agents and advanced materials, where the bromine atom acts as a handle for cross-coupling reactions or other functionalizations[1][2]. The timely and efficient removal of the ketal protecting group is a critical step to unveil the ketone functionality. This guide provides an in-depth analysis of various deprotection strategies, focusing on chemoselectivity and the preservation of the C-Br bond. We will explore reaction mechanisms, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal conditions for their specific substrate.

Introduction: The Ketal as a Cornerstone of Carbonyl Protection

In multi-step organic synthesis, the temporary masking of a reactive functional group is a fundamental strategy. Ketals, formed from the reaction of a ketone with a diol, are among the most common protecting groups for carbonyls. They exhibit excellent stability in neutral to strongly basic media and are resilient against nucleophiles, hydrides, and organometallic reagents[3][4]. This stability allows for selective reactions elsewhere in the molecule.

The this compound system presents a specific challenge: the deprotection must be performed without compromising the integrity of the aromatic or aliphatic carbon-bromine bond. Fortunately, aryl bromides are generally stable to the acidic conditions typically used for ketal hydrolysis[5]. This guide focuses on methods that ensure high-yield recovery of the desired 4-bromocyclohexanone derivative.

The Mechanism of Acid-Catalyzed Ketal Hydrolysis

The cleavage of ketals is most commonly achieved through acid-catalyzed hydrolysis. The reaction proceeds via a well-established mechanism involving a resonance-stabilized oxocarbenium ion intermediate, which is considered the rate-determining step[6][7].

The general mechanism involves several key steps:

  • Protonation: One of the ketal oxygen atoms is protonated by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol).

  • Cleavage & Oxocarbenium Ion Formation: The C-O bond cleaves, and the resulting alcohol departs. A lone pair from the remaining oxygen atom stabilizes the resulting carbocation, forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A proton is transferred from the newly added oxygen to a base (like water or the conjugate base of the acid catalyst), yielding a hemiketal intermediate.

  • Repeat and Release: The process repeats—the second alcohol group is protonated, leaves, and a final deprotonation step reveals the regenerated ketone.

Caption: Generalized mechanism of acid-catalyzed ketal hydrolysis.

Deprotection Strategies and Protocols

The choice of deprotection method depends on the overall stability of the substrate to acidic or other conditions. We present several reliable methods, from robust classical approaches to milder, chemoselective alternatives.

Brønsted Acid-Catalyzed Hydrolysis

This is the most traditional method for ketal deprotection. The presence of water is essential for the hydrolysis to proceed[8].

A. Strong Aqueous Acid (e.g., HCl, H₂SO₄)

  • Expertise & Experience: This method is rapid and effective for robust substrates. However, the strongly acidic conditions can be detrimental to other acid-sensitive functional groups. For the 8-bromo derivative, this method is generally safe for the C-Br bond.

  • Protocol:

    • Dissolve the this compound derivative (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.5 equiv).

    • Stir the mixture at room temperature or warm gently (40-50 °C) while monitoring the reaction by TLC or GC-MS.

    • Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

B. Mild Acid Catalyst: Pyridinium p-Toluenesulfonate (PPTS)

  • Expertise & Experience: PPTS is a mild and efficient catalyst for both the formation and cleavage of acetals[9]. Its mild acidity (pKa ≈ 5.2) makes it ideal for substrates that are unstable to stronger acids[10]. The reaction is typically performed in a mixture of an organic solvent and water to facilitate hydrolysis.

  • Protocol:

    • Dissolve the substrate (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).

    • Add PPTS (0.1-0.3 equiv) to the solution[11][12].

    • Heat the mixture to reflux (around 60-70 °C) and monitor the reaction progress.

    • Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify as needed.

Lewis Acid-Catalyzed Deprotection

Lewis acids can be effective catalysts for ketal cleavage, often under milder conditions than Brønsted acids[13][14].

  • Expertise & Experience: Reagents like Erbium triflate (Er(OTf)₃) or Bismuth(III) nitrate are gentle Lewis acids that can catalyze the cleavage of ketals, often in wet organic solvents[15][16]. These methods are particularly useful when high chemoselectivity is required. Bismuth nitrate has been shown to deprotect acetals in the presence of other sensitive groups like TBDMS ethers[13].

  • Protocol using Er(OTf)₃:

    • Dissolve the ketal derivative (1.0 equiv) in wet nitromethane or aqueous acetone[17].

    • Add a catalytic amount of Er(OTf)₃ (e.g., 1-5 mol%).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with a saturated NaHCO₃ solution.

    • Extract the product with an appropriate organic solvent.

    • Perform a standard aqueous work-up and purify the product.

Neutral Deprotection Conditions

For exceptionally sensitive substrates, avoiding acidic conditions altogether is preferable.

  • Expertise & Experience: Molecular iodine (I₂) in acetone has been reported as a highly efficient and chemoselective method for deprotecting ketals under neutral conditions[18][19]. The reaction is thought to proceed via a substrate exchange mechanism with the acetone solvent rather than hydrolysis[18]. This method tolerates highly acid-sensitive groups[19].

  • Protocol:

    • Dissolve the this compound derivative (1.0 equiv) in acetone.

    • Add a catalytic amount of molecular iodine (I₂) (e.g., 10 mol%).

    • Stir the mixture at room temperature. The reaction is often complete within an hour[18].

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine color.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify the resulting ketone.

Comparative Analysis and Method Selection

Choosing the right deprotection strategy is critical for success. The following table summarizes the key features of the described methods.

MethodReagent(s)ConditionsAdvantagesDisadvantages/Considerations
Strong Acid HCl or H₂SO₄, Acetone/H₂ORoom Temp to 50°CFast, inexpensive, robustMay damage other acid-sensitive groups
Mild Acid PPTS, Acetone/H₂ORefluxHigh yields, good for sensitive substrates[20]Slower than strong acid methods
Lewis Acid Er(OTf)₃, wet MeNO₂Room TempVery mild, high chemoselectivity[16]Reagent cost, requires anhydrous handling
Neutral I₂, AcetoneRoom TempExcellent for acid-labile substrates, neutral pH[19]Stoichiometry of iodine may need optimization

digraph "Method Selection Workflow" {
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a1_no [label="Strong Acid (HCl)\nor Lewis Acid (Er(OTf)₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; a1_yes [label="Mild Acid (PPTS)\nor Neutral (I₂) Method", fillcolor="#EA4335", fontcolor="#FFFFFF"];

q2 [label="Is rapid deprotection critical?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

a2_yes [label="Strong Acid (HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_no [label="Lewis Acid (Er(OTf)₃)\n(Offers higher selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_note [label="All methods are generally compatible\nwith the C-Br bond.", shape=note, fillcolor="#FFFFFF"];

start -> q1; q1 -> q2 [label=" No "]; q1 -> a1_yes [label=" Yes "]; q2 -> a2_yes [label=" Yes "]; q2 -> a2_no [label=" No "];

{rank=same; a1_yes; a2_yes; a2_no;}

a1_yes -> end_note [style=dashed, arrowhead=none]; a2_yes -> end_note [style=dashed, arrowhead=none]; a2_no -> end_note [style=dashed, arrowhead=none]; }

Caption: Decision tree for selecting a deprotection strategy.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, raising the temperature, or extending the reaction time. Ensure that water is present in sufficient quantity for hydrolysis-based methods.

  • Low Yield/Side Product Formation: This may indicate substrate degradation. Switch to a milder method (e.g., from strong acid to PPTS or I₂). Ensure proper neutralization during work-up to prevent acid-catalyzed side reactions during concentration.

  • Difficulty in Purification: If the product is difficult to separate from the diol byproduct (ethylene glycol), improve the aqueous extraction step during work-up, as the diol is highly water-soluble.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 8-Bromo-1,4-dioxaspiro[4.5]decane as a Synthetic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with three-dimensional complexity is paramount for accessing new chemical space and developing therapeutics with improved efficacy and pharmacokinetic profiles. The spirocyclic framework, characterized by a single atom shared between two rings, offers a rigid and structurally diverse core for the design of innovative bioactive molecules. This compound, with its protected cyclohexanone moiety and a reactive bromine handle, stands out as a valuable and versatile starting material for the synthesis of a wide array of novel spiro-heterocyclic compounds. The presence of the dioxolane group serves as a protective group for the ketone, allowing for selective transformations at the bromine-bearing carbon. This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds from this readily available starting material, targeting researchers, scientists, and professionals in drug development.

PART 1: Strategic Approaches to Heterocycle Synthesis

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond. Three primary strategies can be employed to introduce or construct a heterocyclic moiety at this position:

  • Nucleophilic Substitution: Direct displacement of the bromide ion by a heterocyclic nucleophile.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with a nitrogen-containing heterocycle.

    • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with a heterocyclic boronic acid or ester.

  • Multi-step Synthesis via an Organometallic Intermediate: Formation of a Grignard or organolithium reagent followed by reaction with a heterocyclic electrophile.

This guide will focus on the first two strategies, which offer broad applicability and functional group tolerance.

PART 2: Detailed Protocols and Methodologies

Protocol 1: Synthesis of Spiro-Heterocycles via Nucleophilic Substitution

Principle:

Nucleophilic substitution reactions provide a straightforward method for introducing a variety of heteroatoms at the 8-position of the spiro-decane core.[1][2][3] The choice of a suitable heterocyclic nucleophile allows for the direct installation of pre-formed heterocyclic rings. This approach is particularly effective for nitrogen, oxygen, and sulfur-containing heterocycles where the heteroatom can act as the nucleophile.

Experimental Protocol: Synthesis of 8-(Imidazol-1-yl)-1,4-dioxaspiro[4.5]decane

  • Materials:

    • This compound (1.0 eq)

    • Imidazole (1.2 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 eq) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.

    • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-(Imidazol-1-yl)-1,4-dioxaspiro[4.5]decane.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0221.09(User-defined)
Imidazole1.268.08(Calculated)
Sodium Hydride (60%)1.540.00(Calculated)

Expected Outcome: The expected product is the spiro-imidazole derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the N-H of imidazole, thereby increasing its nucleophilicity.

  • Solvent: DMF is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve the ionic intermediates.

  • Temperature: Heating is often necessary to overcome the activation energy for the substitution reaction on a secondary bromide.

Protocol 2: Palladium-Catalyzed Synthesis of N-Aryl and N-Heteroaryl Spiro-Amines via Buchwald-Hartwig Amination

Principle:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This reaction allows for the coupling of the secondary bromide of this compound with a wide range of primary and secondary amines, including various nitrogen-containing heterocycles. This method offers excellent functional group tolerance and is a cornerstone of modern synthetic chemistry for the preparation of arylamines.[7]

Experimental Protocol: Synthesis of 8-(Indol-1-yl)-1,4-dioxaspiro[4.5]decane

  • Materials:

    • This compound (1.0 eq)

    • Indole (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

    • Diatomaceous earth (e.g., Celite®)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add this compound (1.0 eq) and indole (1.2 eq).

    • Add anhydrous toluene via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 8-(Indol-1-yl)-1,4-dioxaspiro[4.5]decane.

Data Presentation:

ComponentMolar Eq.Role
This compound1.0Electrophile
Indole1.2Nucleophile
Pd₂(dba)₃0.02Palladium Pre-catalyst
Xantphos0.04Ligand
NaOtBu1.4Base

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition and reductive elimination steps.

  • Base: Sodium tert-butoxide is a strong, sterically hindered base that is commonly used in these reactions to deprotonate the amine nucleophile and facilitate the catalytic cycle without competing as a nucleophile.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere.

Visualization of Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Start This compound ReactionVessel Inert Atmosphere (Argon) Anhydrous Toluene 100-110 °C, 12-24h Start->ReactionVessel Amine Heterocyclic Amine (e.g., Indole) Amine->ReactionVessel Catalyst Pd₂(dba)₃ + Xantphos Catalyst->ReactionVessel Base NaOtBu Base->ReactionVessel Workup Cool to RT Dilute with EtOAc Filter through Celite ReactionVessel->Workup Extraction Wash with Water & Brine Workup->Extraction Drying Dry over MgSO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Novel Spiro-Heterocycle Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: Palladium-Catalyzed Synthesis of C-C Coupled Spiro-Heterocycles via Suzuki-Miyaura Coupling

Principle:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[8][9] This reaction is widely used in academia and industry due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups. By using a heterocyclic boronic acid, novel spiro-heterocyclic compounds with a direct C-C linkage can be synthesized.

Experimental Protocol: Synthesis of 8-(Thiophen-2-yl)-1,4-dioxaspiro[4.5]decane

  • Materials:

    • This compound (1.0 eq)

    • Thiophene-2-boronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

    • SPhos (0.06 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), thiophene-2-boronic acid (1.5 eq), palladium(II) acetate (0.03 eq), SPhos (0.06 eq), and potassium phosphate (2.0 eq).

    • Add the 1,4-dioxane and water solvent mixture (4:1).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the pure 8-(Thiophen-2-yl)-1,4-dioxaspiro[4.5]decane.

Data Presentation:

ComponentMolar Eq.Role
This compound1.0Electrophile
Thiophene-2-boronic acid1.5Nucleophile (Organoboron)
Pd(OAc)₂0.03Palladium Pre-catalyst
SPhos0.06Ligand
K₃PO₄2.0Base

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common palladium precatalyst, and SPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for Suzuki couplings of aryl and heteroaryl halides.

  • Base and Solvent: The use of a base like K₃PO₄ is essential for the transmetalation step of the Suzuki catalytic cycle. A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents.

  • Degassing: It is important to remove dissolved oxygen from the reaction mixture as oxygen can deactivate the palladium(0) catalyst.

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Start This compound ReactionVessel Degassed Dioxane/Water 90 °C, 8-16h Start->ReactionVessel BoronicAcid Heterocyclic Boronic Acid BoronicAcid->ReactionVessel Catalyst Pd(OAc)₂ + SPhos Catalyst->ReactionVessel Base K₃PO₄ Base->ReactionVessel Workup Cool to RT Dilute with Water ReactionVessel->Workup Extraction Extract with EtOAc Workup->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Novel Spiro-Heterocycle Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

PART 3: Trustworthiness and Self-Validation

The protocols described herein are based on well-established and highly cited synthetic methodologies. To ensure the trustworthiness and reproducibility of these procedures, the following self-validating steps are recommended:

  • Purity of Starting Materials: Ensure the purity of this compound and the heterocyclic coupling partners, as impurities can inhibit the catalyst or lead to side reactions.

  • Inert and Anhydrous Conditions: For the palladium-catalyzed reactions, strict adherence to inert and anhydrous conditions is critical for catalyst longevity and reaction efficiency.

  • Reaction Monitoring: Consistent monitoring of the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Thorough Characterization: The structure and purity of the final products must be unambiguously confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if applicable, infrared (IR) spectroscopy.

Conclusion

This compound is a highly valuable building block for the synthesis of novel spiro-heterocyclic compounds. The protocols detailed in this guide for nucleophilic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling provide robust and versatile methods for accessing a diverse range of complex molecular architectures. By leveraging these synthetic strategies, researchers in medicinal chemistry and drug discovery can expand their chemical libraries with novel, three-dimensional spiro-heterocycles, thereby accelerating the identification of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As a versatile bifunctional intermediate, this compound is a valuable building block in the preparation of pharmaceuticals and other complex molecules, where the dioxolane ring serves as a protecting group for the ketone and the bromine atom acts as a key reactive site for further functionalization.[1][2]

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Part 1: Frequently Asked Questions (FAQs) - The Reaction Fundamentals

This section addresses common questions regarding the core principles of the synthesis.

Question: What is the fundamental reaction for synthesizing this compound?

Answer: The synthesis is a classic acid-catalyzed ketalization reaction. The starting material, 4-Bromocyclohexanone, reacts with ethylene glycol to form the desired spirocyclic ketal, this compound, with the concurrent elimination of water. The dioxolane ring effectively protects the ketone functionality, rendering it stable to a wide range of non-acidic reagents.[3]

Question: What is the mechanism of this acid-catalyzed ketalization?

Answer: The reaction proceeds through several equilibrium steps, making the removal of water essential to drive the reaction to completion, in accordance with Le Chatelier's principle.

  • Protonation of the Carbonyl: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of 4-Bromocyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: An oxygen atom from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another, setting up a good leaving group (water).

  • Formation of Hemiketal: This sequence results in a hemiketal intermediate.

  • Second Nucleophilic Attack: The second hydroxyl group of the same ethylene glycol molecule attacks the carbon, following the elimination of a water molecule.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final ketal product.

Ketalization_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products R1 4-Bromocyclohexanone S1 Protonation of Carbonyl (H+) R1->S1 Catalyst R2 Ethylene Glycol S2 Nucleophilic Attack by Ethylene Glycol R2->S2 S1->S2 S3 Hemiketal Intermediate S2->S3 S4 Elimination of Water (H2O) S3->S4 Driven by Water Removal S5 Intramolecular Cyclization S4->S5 P2 Water S4->P2 P1 This compound S5->P1

Caption: Acid-catalyzed mechanism for ketal formation.

Question: Why is the choice of acid catalyst important?

Answer: The catalyst's role is to accelerate the reaction, which is otherwise extremely slow. Common choices include:

  • Homogeneous Catalysts: p-Toluenesulfonic acid (p-TsOH) is highly effective but requires neutralization during workup, which can complicate purification.

  • Heterogeneous Catalysts: Acidic ion-exchange resins (e.g., Amberlyst-15) are an excellent alternative. They are easily removed by simple filtration, simplifying the workup process and often leading to cleaner crude products. This approach is considered a greener technology due to the reusability of the catalyst and the avoidance of corrosive liquid acids.[4]

Question: How critical is water removal for achieving high yield?

Answer: It is the single most critical factor. Since ketalization is a reversible reaction, the presence of the water byproduct will push the equilibrium back towards the starting materials.[3] Effective and continuous removal of water is essential to drive the reaction to completion and achieve a high yield. The most common laboratory method for this is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: My reaction yield is very low, or I've recovered mostly starting material.

  • Question: I ran the reaction overnight, but TLC/GC analysis shows a large amount of unreacted 4-Bromocyclohexanone. What went wrong?

    • Answer: The most probable cause is inefficient water removal.

      • Troubleshooting Steps:

        • Verify Dean-Stark Apparatus: Ensure your Dean-Stark trap is functioning correctly and filling with water. Check for any leaks in the system.

        • Solvent Choice: Toluene is an effective azeotroping agent. Ensure you are using a sufficient volume to maintain a constant reflux.

        • Catalyst Activity: If using an acid resin, ensure it has been properly activated and is not poisoned. If using p-TsOH, ensure it has not degraded and is used in a sufficient catalytic amount (typically 1-5 mol%).

        • Reaction Time: While often run overnight, monitor the reaction every few hours by TLC or GC until no further consumption of the starting ketone is observed.

Troubleshooting_Workflow Start Problem: Low Product Yield Check_Water Is the Dean-Stark trap collecting water? Start->Check_Water Check_Catalyst Was the catalyst active and sufficient? Check_Water->Check_Catalyst Yes Sol_Water Solution: Check glassware setup. Ensure proper solvent reflux. Check_Water->Sol_Water No Check_Reagents Are starting materials pure and anhydrous? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Solution: Use fresh catalyst. Increase catalyst loading. Check_Catalyst->Sol_Catalyst No Check_Temp Was reflux vigorous enough for azeotrope? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: Use anhydrous ethylene glycol. Verify purity of 4-bromocyclohexanone. Check_Reagents->Sol_Reagents No Sol_Temp Solution: Increase heating mantle temperature. Check_Temp->Sol_Temp No

Caption: A decision tree for troubleshooting low yield.

Issue 2: My final product is impure, showing multiple spots on TLC or peaks in GC/MS.

  • Question: After workup, my NMR spectrum is messy. What are the likely impurities?

    • Answer: Besides unreacted starting material, several side products can form.

      • Possible Impurities & Solutions:

        • Unreacted 4-Bromocyclohexanone: This is the most common impurity if the reaction is incomplete.

          • Solution: Drive the reaction to completion. For purification, the boiling points are different enough that vacuum distillation is often effective. Alternatively, column chromatography can be used.

        • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane: This bis-ketal impurity can arise if your 4-Bromocyclohexanone starting material is contaminated with 1,4-cyclohexanedione.

          • Solution: Use high-purity starting materials. This impurity is significantly less volatile and can be separated by distillation.

        • Degradation Products: The bromine atom makes the starting material susceptible to elimination reactions (forming cyclohexenone derivatives) or other side reactions, especially at high temperatures or with prolonged exposure to acid.

          • Solution: Maintain a controlled reflux temperature. Do not overheat the reaction. Neutralize the acid catalyst promptly during workup to prevent product degradation during storage or concentration.

Issue 3: The reaction seems to stop midway through.

  • Question: The reaction started well, with water collecting in the Dean-Stark trap, but it stopped after an hour, and a significant amount of starting material remains. What should I do?

    • Answer: This "stalling" can happen for a few reasons.

      • Troubleshooting Steps:

        • Check Reagent Stoichiometry: It is common practice to use a slight excess of ethylene glycol (1.1 to 1.5 equivalents) to help push the equilibrium. Ensure you have added enough.

        • Add More Catalyst: The catalyst may have been deactivated. Adding a fresh portion of catalyst can sometimes restart a stalled reaction.

        • Ensure Anhydrous Conditions: If any reagents or the solvent were not anhydrous, the initial water content could be overwhelming the system's ability to remove it. Ensure you are using anhydrous grade solvents and reagents.

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Synthesis using Dean-Stark Apparatus

This protocol is a standard and robust method for the synthesis.

Materials:

  • 4-Bromocyclohexanone (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene (approx. 2.5 mL per mmol of ketone)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Charging the Flask: To the flask, add 4-Bromocyclohexanone, toluene, and ethylene glycol. Stir the mixture to dissolve the solids.

  • Catalyst Addition: Add the p-Toluenesulfonic acid monohydrate.

  • Reaction: Heat the mixture to a steady reflux. You should observe the toluene/water azeotrope condensing and collecting in the Dean-Stark trap. The lower water layer will separate, and the upper toluene layer will return to the flask.

  • Monitoring: Continue reflux until no more water is collected in the trap (typically 4-12 hours). Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The product will have a higher Rf than the starting ketone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

For moderate to large scales, vacuum distillation is an efficient purification method.

  • Setup: Assemble a short-path distillation apparatus. It is crucial to use a vacuum pump that can achieve a pressure of <1 mmHg for best results.

  • Distillation: Heat the crude oil using an oil bath. The product will typically distill at a temperature range of 95-105 °C at approximately 0.5 mmHg.

  • Collection: Collect the fraction that distills over as a clear, colorless to pale yellow oil. Discard any initial forerun and the high-boiling residue.

Part 4: Data Summary

ParameterRecommended ValueRationale
Stoichiometry (Ethylene Glycol) 1.1 - 1.5 equivalentsA slight excess helps drive the equilibrium towards the product side.
Catalyst Loading (p-TsOH) 1-5 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Solvent TolueneForms an effective azeotrope with water for efficient removal.
Temperature Reflux (approx. 110-115 °C)Allows for azeotropic removal of water without excessive thermal degradation.
Reaction Time 4-12 hoursHighly dependent on scale and efficiency of water removal. Monitor to completion.

References

Technical Support Center: Purification of 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 8-Bromo-1,4-dioxaspiro[4.5]decane. The methodologies described herein are designed to ensure high purity and yield, addressing common challenges encountered during its isolation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a versatile synthetic intermediate.[1] Its key properties are summarized in the table below. Understanding these properties is crucial for selecting appropriate purification and handling procedures.

PropertyValueSource
CAS Number 68278-51-3[2][3][4]
Molecular Formula C₈H₁₃BrO₂[1][4]
Molecular Weight 221.09 g/mol [1][4]
Appearance Typically a liquid[5]
Storage 2-8°C, sealed in dry conditions[1][5]

Q2: What are the primary impurities I should expect in crude this compound?

Impurities typically arise from the synthetic route used. The most common synthesis involves the ketal protection of 4-bromocyclohexanone or bromination of 1,4-dioxaspiro[4.5]decane. Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 1,4-dioxaspiro[4.5]decane or 4-bromocyclohexanone.

  • By-products of Bromination: Including poly-brominated species or isomers, depending on the reaction conditions.

  • Hydrolysis Products: The spiroketal is sensitive to acid and can hydrolyze back to 4-bromocyclohexanone.[6][7] This is a critical consideration during purification, especially if using silica gel chromatography or acidic workup conditions.

Q3: What are the recommended storage conditions to maintain the integrity of the purified compound?

To prevent degradation, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][5] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen, which could potentially lead to hydrolysis or slow decomposition over time.

Troubleshooting Guide: Purification Issues

This section addresses specific problems that may be encountered during the purification process.

Q4: My post-purification analysis (NMR, GC-MS) shows the presence of 4-bromocyclohexanone. What is the likely cause and how can I prevent it?

The presence of 4-bromocyclohexanone is almost certainly due to the hydrolysis of the spiroketal protecting group. The 1,3-dioxolane ring is labile under acidic conditions.[7][8]

  • Causality: Standard silica gel can be slightly acidic, which is often sufficient to catalyze the deprotection during column chromatography. The longer the compound remains on the column, the greater the extent of hydrolysis.

  • Preventative Measures:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% in the eluent), and then flush with the pure eluent. This neutralizes the acidic sites.

    • Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for chromatography to avoid acidic conditions.

    • Minimize Residence Time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends in contact with the stationary phase.

    • Aqueous Workup: Ensure any aqueous workup steps prior to purification are performed under neutral or slightly basic conditions. Avoid acidic washes.

Troubleshooting Workflow: Ketal Hydrolysis

Caption: Troubleshooting decision tree for ketal hydrolysis.

Q5: I am struggling to separate my product from a non-polar impurity during column chromatography. How can I improve the separation?

Poor separation with non-polar impurities often occurs when the eluent system is too non-polar, causing both compounds to travel near the solvent front.

  • Expertise & Experience: The key is to increase the interaction of your target compound with the stationary phase while allowing the non-polar impurity to elute more quickly.

  • Optimization Strategy:

    • Decrease Eluent Polarity: Start with a very non-polar eluent (e.g., pure hexanes or petroleum ether) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. This gradient elution will help resolve compounds with close Rf values.

    • Solvent System Selection: Experiment with different solvent systems. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate. If that fails, consider systems like hexanes/dichloromethane or toluene/ethyl acetate.

    • TLC Analysis: Before running a column, carefully optimize the solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value between 0.25 and 0.35, with clear separation from the impurity.

Eluent System (v/v)Typical ApplicationPolarity
Hexanes / Ethyl Acetate General purpose, good for moderately polar compounds.Adjustable
Hexanes / Dichloromethane Good for separating less polar compounds.Low to Medium
Toluene / Ethyl Acetate Offers different selectivity compared to aliphatic/ester mixtures.Medium

Q6: My final product has a persistent yellow or brown color. What causes this, and how can I remove it?

A persistent color often indicates the presence of trace, highly conjugated, or polymeric impurities, which may not be easily visible by NMR.

  • Potential Causes:

    • Bromine Residue: If the bromination reaction was the final step, residual bromine (Br₂) could impart a yellow-brown color.

    • Degradation Products: Small amounts of decomposition, possibly from exposure to light or heat, can create colored impurities.

  • Decolorization Techniques:

    • Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent (e.g., dichloromethane or diethyl ether). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of Celite®. This is highly effective at adsorbing colored impurities.

    • Aqueous Wash: A wash with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite can remove residual bromine.

    • Distillation: If the compound is thermally stable, short-path distillation under high vacuum can be an excellent final purification step to separate it from non-volatile colored impurities.

Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This protocol is designed to purify this compound while minimizing the risk of acid-catalyzed hydrolysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Eluent (e.g., Hexanes/Ethyl Acetate, optimized by TLC)

  • Anhydrous sodium sulfate

  • Glass column, collection tubes, rotary evaporator

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent. For every 100 g of silica, add 1-2 mL of triethylamine to the slurry to neutralize the silica.

  • Column Packing: Pack the column with the neutralized silica slurry. Ensure even packing to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.

  • Elution: Begin elution with the solvent system optimized via TLC. Collect fractions and monitor them closely using TLC.

  • Fraction Pooling & Concentration: Combine the pure fractions, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

Purification Workflow Diagram

Caption: General workflow for flash column chromatography.

References

Common side reactions in the bromination of 1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bromination of 1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals who utilize this reaction to synthesize key intermediates like 6-bromo-1,4-dioxaspiro[4.5]decane. As the ethylene ketal of cyclohexanone, this substrate undergoes α-bromination, a foundational transformation in organic synthesis.[1][2] However, the reaction is often accompanied by specific side reactions that can complicate purification and reduce yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My TLC analysis shows multiple spots after the reaction, including a very polar one that corresponds to cyclohexanone. What is causing this, and how can I prevent it?

Answer:

The observation of cyclohexanone indicates that the primary side reaction is the hydrolysis (or deprotection) of the spiroketal protecting group. This is a classic issue when performing reactions on ketals under acidic conditions, which are often used to catalyze α-bromination.[1][3]

Causality: The acid catalyst required for the bromination protonates one of the ketal oxygens, initiating a ring-opening cascade that ultimately cleaves the protecting group to reveal the parent ketone, cyclohexanone. This newly formed cyclohexanone can then also be brominated, leading to a complex mixture of products. A possible mechanism suggests that catalytic HBr, generated during the reaction, can facilitate partial cleavage of the acetal.[4] The presence of strong acids, such as Lewis or Brønsted acids, can permit the ring opening of spiroketals.[5]

Troubleshooting & Prevention:

  • Choice of Brominating Agent: Switch from Br₂ in an acidic solvent to N-Bromosuccinimide (NBS). NBS can often be used under neutral or mildly acidic conditions, minimizing ketal hydrolysis. It is a common alternative to Br₂ for α-halogenations.[3]

  • Control of Acidity: If an acid catalyst is necessary, use a weaker acid or a catalytic amount. Avoid stoichiometric amounts of strong acids like HBr. Acetic acid is a commonly used solvent and weak acid catalyst for these reactions.[3][6]

  • Temperature Management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures accelerate both the desired bromination and the undesired hydrolysis.

  • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. The presence of water will directly promote hydrolysis.

Workflow: Diagnosing and Mitigating Ketal Hydrolysis

start Reaction Complete tlc Run TLC Analysis start->tlc check_polar Polar Spot Matching Cyclohexanone Std.? tlc->check_polar hydrolysis Diagnosis: Ketal Hydrolysis Occurring check_polar->hydrolysis Yes no_issue Proceed with Workup check_polar->no_issue No solution_title Mitigation Strategies sol1 Switch to NBS (Milder Conditions) hydrolysis->sol1 Change Reagent sol2 Reduce Catalyst Loading or Use Weaker Acid hydrolysis->sol2 Modify Catalyst sol3 Lower Reaction Temperature (e.g., 0 °C) hydrolysis->sol3 Optimize Temp. sol4 Ensure Strictly Anhydrous Conditions hydrolysis->sol4 Optimize Setup

Caption: Troubleshooting workflow for ketal hydrolysis.

Question 2: I'm observing a significant amount of a di-brominated product by GC-MS. How can I improve the selectivity for the desired mono-brominated product?

Answer:

The formation of di-bromo species is a common side reaction known as over-bromination. This occurs because the introduction of the first bromine atom does not significantly deactivate the molecule towards further electrophilic attack.

Causality: Under acidic conditions, the reaction proceeds through an enol intermediate.[3][6] Once the mono-bromo product is formed, it can still tautomerize to form an enol, which can then attack another molecule of Br₂, leading to the di-brominated product. The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but not the halogen, because the formation of the enol is the rate-determining step.[7]

Troubleshooting & Prevention:

  • Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0 equivalent of the brominating agent (e.g., Br₂ or NBS).

  • Slow Addition: Add the brominating agent slowly to the reaction mixture using a syringe pump or a dropping funnel. This maintains a low concentration of the brominating agent at all times, favoring the reaction with the more abundant starting material over the mono-brominated product.

  • Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity.

  • Monitoring: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-brominated product.

Question 3: My NMR spectrum shows signals in the olefinic region, suggesting the formation of an α,β-unsaturated product. What is this byproduct and how do I avoid it?

Answer:

You are likely observing the formation of 1,4-dioxaspiro[4.5]dec-6-ene, which results from the elimination of hydrogen bromide (HBr) from the desired 6-bromo-1,4-dioxaspiro[4.5]decane product.

Causality: α-Bromo ketones are excellent precursors for α,β-unsaturated ketones via dehydrobromination.[6][7] This elimination reaction is often promoted by heat or the presence of a base. Even a weak base, like pyridine, is often used intentionally to promote this E2 elimination.[6] During your workup or purification (e.g., distillation), excessive heat can trigger this side reaction.

Troubleshooting & Prevention:

  • Mild Workup: During the aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) to neutralize any generated HBr. Avoid strong bases (e.g., NaOH, KOH) which can aggressively promote elimination.

  • Low-Temperature Purification: If purification is done by distillation, perform it under high vacuum to keep the temperature as low as possible. Chromatography on silica gel at room temperature is generally a safer alternative.

  • Avoid Excessive Heat: Do not heat the reaction mixture for extended periods after the bromination is complete.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the α-bromination of 1,4-dioxaspiro[4.5]decane?

The reaction proceeds via an acid-catalyzed, enol-mediated mechanism.[1][3]

  • Protonation: The acid catalyst protonates one of the ketal oxygens, but for the bromination to occur at the α-carbon of the protected ketone, the key intermediate is the enol ether form of the spiroketal.

  • Enol Ether Formation: An α-proton is removed by a weak base (like the solvent or the conjugate base of the acid catalyst) to form an enol ether intermediate.[3][8]

  • Nucleophilic Attack: The electron-rich double bond of the enol ether acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂).[3]

  • Deprotonation: The resulting intermediate is deprotonated to yield the final α-bromo spiroketal product.

Mechanistic Pathways: Desired vs. Side Reactions

SM 1,4-Dioxaspiro[4.5]decane Enol Enol Ether Intermediate SM->Enol + H⁺, - H⁺ Side_Hydro Side Product: Cyclohexanone SM->Side_Hydro + H₂O, H⁺ (Hydrolysis) Desired Desired Product: 6-Bromo-1,4-dioxaspiro[4.5]decane Enol->Desired + Br₂ Side_Over Side Product: Di-bromo Species Desired->Side_Over + Enolization, + Br₂ (Over-bromination) Side_Elim Side Product: α,β-Unsaturated Spiroketal Desired->Side_Elim - HBr (Heat/Base) (Elimination)

Caption: Key reaction pathways in the bromination of 1,4-dioxaspiro[4.5]decane.

Q2: Which brominating agent should I use: Br₂, NBS, or something else?

The choice depends on your tolerance for side reactions and the scale of your experiment.

ReagentConditionsProsCons
Bromine (Br₂) in Acetic Acid Acidic, often 0 °C to RTInexpensive, readily available.[6]Highly corrosive and toxic, can promote ketal hydrolysis, moderate selectivity.
N-Bromosuccinimide (NBS) Neutral or mildly acidic (e.g., cat. H⁺)Solid, easier to handle, generally higher selectivity, less prone to causing ketal hydrolysis.[3]More expensive than Br₂.
H₂O₂–HBr System Aqueous, "on water"Environmentally benign, uses inexpensive reagents, high selectivity for mono-bromination reported for other ketones.[9]The presence of water may significantly increase the risk of ketal hydrolysis for this specific substrate.

For the bromination of 1,4-dioxaspiro[4.5]decane, NBS is often the recommended starting point due to the milder conditions that help preserve the acid-sensitive ketal protecting group.

Q3: Can I use a base to catalyze the reaction instead of an acid?

Base-catalyzed bromination is generally not recommended for this substrate. While ketones can be halogenated under basic conditions via an enolate intermediate, the reaction is notoriously difficult to stop at the mono-halogenation stage. The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making the formation of the next enolate even faster. This typically leads to polyhalogenated products and, in the case of methyl ketones, the haloform reaction.[10] Given the goal is selective mono-bromination, acid catalysis is the standard and more controllable method.

Recommended Protocol: Selective Mono-bromination using NBS

This protocol is adapted from standard procedures for the α-bromination of protected ketones and is designed to minimize common side reactions.

Materials:

  • 1,4-Dioxaspiro[4.5]decane

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM), anhydrous

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator (optional, but can facilitate reaction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-dioxaspiro[4.5]decane (1.0 eq) and anhydrous CCl₄ (or DCM).

  • Reagent Addition: Add recrystallized NBS (1.0 eq) and a catalytic amount of AIBN or BPO to the solution.

  • Reaction: Heat the mixture to a gentle reflux (for CCl₄) or stir at room temperature (for DCM). Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material. The reaction is often complete within 1-3 hours.

  • Quenching: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. Na₂S₂O₃ (to quench any remaining bromine), saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

References

Technical Support Center: Grignard Reagent Formation with 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the formation of Grignard reagents, specifically from 8-Bromo-1,4-dioxaspiro[4.5]decane. The unique structure of this starting material, which includes an acetal, presents specific challenges and considerations that will be addressed in detail. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your desired Grignard reagent.

Introduction: The Challenge of Acetal-Containing Grignard Reagents

The formation of a Grignard reagent from this compound involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent. While the fundamental principles of Grignard reagent synthesis apply, the presence of the 1,4-dioxaspiro[4.5]decane moiety, a cyclic acetal, requires careful consideration. Acetals are generally stable under the basic conditions of a Grignard reaction and are often employed as protecting groups for ketones and aldehydes.[1][2] However, successful formation of the Grignard reagent hinges on meticulous experimental technique to prevent side reactions and ensure initiation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the preparation of the Grignard reagent from this compound.

Issue 1: The Grignard reaction fails to initiate.

Symptoms:

  • No observable exotherm (heat generation).

  • The magnesium turnings remain shiny and unreacted.

  • No formation of the characteristic cloudy or grayish appearance of the Grignard reagent.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Wet Glassware or Solvents Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.[3][4]Solution: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under an inert atmosphere (nitrogen or argon) immediately before use. Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous.[3] Consider using freshly opened bottles of anhydrous solvent or distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone).
Passive Magnesium Oxide Layer Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction with the organic halide.[1]Solution: Activate the magnesium surface. Several methods can be employed: - Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface. - Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's color or the evolution of ethylene gas from 1,2-dibromoethane indicates successful activation.
Low Reactivity of the Aryl Bromide While aryl bromides are generally suitable for Grignard reagent formation, initiation can sometimes be sluggish compared to alkyl iodides.Solution: After adding a small amount of the this compound solution to the activated magnesium, gentle warming with a heat gun may be necessary to initiate the reaction.[5] Once initiated, the reaction is typically exothermic and will sustain itself.
Inhibitors Present Trace amounts of certain impurities can inhibit the reaction.Solution: Ensure the purity of your this compound. If necessary, purify the starting material by recrystallization or column chromatography.

Workflow for Initiating a Stubborn Grignard Reaction

start Reaction Not Initiating check_dry Verify Anhydrous Conditions (Glassware & Solvents) start->check_dry activate_mg Activate Magnesium (I₂, 1,2-dibromoethane, or crushing) check_dry->activate_mg If conditions are dry gentle_heat Apply Gentle Heat (Heat Gun) activate_mg->gentle_heat If still no initiation success Reaction Initiates activate_mg->success If successful add_initiator Add a Small Amount of a More Reactive Halide (e.g., methyl iodide) gentle_heat->add_initiator If heat is ineffective gentle_heat->success If successful add_initiator->success If successful fail Reaction Fails (Re-evaluate Reagent Purity) add_initiator->fail If still fails

Caption: Troubleshooting workflow for initiating Grignard reagent formation.

Issue 2: The reaction starts but then stops, or the yield is low.

Symptoms:

  • Initial exotherm and bubbling, which then ceases.

  • A significant amount of unreacted magnesium remains at the end of the reaction.

  • Titration of the Grignard reagent reveals a low concentration.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Wurtz Coupling A common side reaction where the Grignard reagent reacts with the starting aryl bromide to form a biphenyl dimer. This is more prevalent at higher concentrations of the aryl bromide.Solution: Add the solution of this compound in your ethereal solvent to the magnesium suspension dropwise and at a rate that maintains a gentle reflux.[5] This keeps the concentration of the aryl bromide low in the reaction mixture, minimizing the Wurtz coupling side reaction.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or deactivation of the magnesium surface.Solution: After the addition of the aryl bromide is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure maximum conversion.
Reaction with the Acetal Moiety (Unlikely but Possible) While acetals are generally stable, under harsh conditions or in the presence of Lewis acidic impurities (e.g., MgBr₂), some reactivity might be observed.Solution: Maintain a moderate reaction temperature. The use of THF as a solvent can sometimes lead to more aggressive reactions due to its higher boiling point and better solvating properties for the Grignard reagent.[6] Diethyl ether is a milder alternative.

Visualizing the Main Reaction and a Key Side Reaction

cluster_main Desired Grignard Formation cluster_side Wurtz Coupling Side Reaction start_mat This compound + Mg grignard Grignard Reagent start_mat->grignard in Et₂O or THF grignard_side Grignard Reagent dimer Biphenyl Dimer grignard_side->dimer start_mat_side This compound start_mat_side->dimer

Caption: Desired Grignard reagent formation versus the Wurtz coupling side reaction.

Frequently Asked Questions (FAQs)

Q1: Is the acetal in this compound stable under Grignard reaction conditions?

A1: Yes, the acetal functional group is generally stable under the neutral to strongly basic conditions required for Grignard reagent formation and subsequent reactions with non-acidic electrophiles.[2][7] Acetals are excellent protecting groups for aldehydes and ketones precisely because they are unreactive towards strong nucleophiles and bases like Grignard reagents.[1][8] The key is to avoid acidic conditions, as acetals are readily hydrolyzed back to the corresponding ketone in the presence of acid.[7]

Q2: Which solvent is better for this reaction: diethyl ether or THF?

A2: Both diethyl ether (Et₂O) and tetrahydrofuran (THF) are suitable solvents for Grignard reagent formation.[6]

  • Diethyl ether has a lower boiling point (34.6 °C), which can make the reaction easier to control. It is a good choice for initial attempts.

  • THF has a higher boiling point (66 °C) and is a more polar solvent, which can better solvate and stabilize the Grignard reagent.[6] This can sometimes lead to faster reaction rates. However, the higher temperature could also potentially increase the rate of side reactions. For a sluggish reaction, switching to or adding THF can be beneficial.

Q3: How can I confirm that my Grignard reagent has formed and determine its concentration?

A3: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy, grayish, or brownish solution. However, for quantitative analysis, the concentration of the Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titrating an aliquot of the Grignard solution with a standardized solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Q4: Can I store the prepared Grignard reagent?

A4: It is best to use the Grignard reagent immediately after its preparation.[9] If storage is necessary, it must be done under a strictly inert atmosphere (nitrogen or argon) in a sealed, dry container to prevent decomposition from atmospheric moisture and oxygen. Over time, the concentration of the reagent will decrease.

Experimental Protocol: Formation of the Grignard Reagent from this compound

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-necked round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the dry glassware. Equip the three-necked flask with a magnetic stir bar, a reflux condenser with a drying tube, a rubber septum, and an addition funnel. Purge the entire system with an inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. Allow the flask to cool to room temperature.[9]

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the addition funnel, prepare a solution of this compound in the anhydrous solvent. Add a small portion (approximately 10%) of this solution to the stirred magnesium suspension.

  • Grignard Reagent Formation: The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If the reaction does not start, gently warm the flask with a heat gun. Once initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[5]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the Grignard reagent.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 8-Bromo-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

A common frustration in cross-coupling reactions is a lower-than-expected or nonexistent yield. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species.[1] It's also crucial to use fresh, high-purity catalysts.

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be effective.[2]

  • Base Strength and Solubility: The base plays a key role in the catalytic cycle.[3] For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] The solubility of the base is also important; for instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[4]

  • Solvent Choice: The reaction solvent can significantly impact yield. A screen of solvents including THF, DMF, dioxane, and isopropyl alcohol may be necessary to find the optimal conditions.[5]

  • Reaction Temperature: Cross-coupling reactions are often sensitive to temperature. If the reaction is not proceeding at a lower temperature, gradually increasing the temperature (e.g., from 80°C to 110°C) may improve the yield.[2]

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid (Suzuki Reaction): This side reaction can occur if the reaction conditions are not optimal. Using a slight excess of the boronic acid (1.2-1.5 equivalents) and ensuring an oxygen-free environment can minimize this.[2][3]

  • Debromination (Hydrodehalogenation): The bromo group can be replaced by a hydrogen atom, particularly in the presence of a strong base and a source of protons (like water). Using anhydrous solvents and carefully controlling the amount and strength of the base can mitigate this.[3]

  • Glaser Coupling (Sonogashira Reaction): Dimerization of the terminal alkyne can occur, especially with copper co-catalysis.[3] Running the reaction under copper-free conditions or using an appropriate amine base can prevent this.

Issue 3: Reaction Stalls or is Sluggish

Sometimes, a reaction starts but fails to go to completion, leaving a significant amount of starting material.

Potential Causes & Solutions:

  • Insufficient Catalyst Loading: While low catalyst loading is desirable, it may not be sufficient for challenging substrates. Increasing the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%) can help drive the reaction to completion.

  • Inefficient Transmetalation (Suzuki Reaction): This step can be slow, especially with sterically hindered or electron-deficient partners. The choice of base is critical here; a stronger base may be required to facilitate the transfer of the organic group to the palladium center.[2]

  • Poor Solubility of Reagents: If any of the reagents are not fully dissolved, the reaction rate will be slow. Consider a different solvent or a co-solvent system to improve solubility. For example, in Suzuki reactions, a mixture of an organic solvent and water is often used.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst and condition selection for cross-coupling reactions with this compound.

Q1: Which type of cross-coupling reaction is most suitable for this compound?

The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. It is a versatile and widely used reaction.[7]

  • Buchwald-Hartwig Amination: Used for the formation of C-N bonds with amines.[8][9]

  • Heck Reaction: Suitable for forming C-C bonds with alkenes.[10]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[11]

Q2: What are the key parameters to consider when selecting a palladium catalyst?

The key parameters are the palladium precursor and the ligand.

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pre-formed catalysts, where the ligand is already coordinated to the palladium, are also excellent options.

  • Ligand: The ligand choice is crucial. For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote efficient oxidative addition and reductive elimination.[4][12]

Q3: How do I choose the right base for my reaction?

The base's role varies with the reaction type:

  • Suzuki: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice can affect the reaction rate and side reactions.[2]

  • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required to deprotonate the amine.[13]

  • Heck: Weaker organic bases like triethylamine (Et₃N) are typically used.[10]

  • Sonogashira: An amine base like Et₃N or diisopropylethylamine (DIPEA) is used to deprotonate the alkyne.[14]

Q4: What is the importance of degassing the reaction mixture?

Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Degassing the solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles is essential to remove dissolved oxygen and ensure the catalyst remains active.[1]

Q5: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave heating can often significantly reduce reaction times and improve yields, especially for sluggish reactions. However, it's important to screen conditions carefully as the high temperatures can sometimes lead to decomposition.

Section 3: Experimental Protocols & Data

General Procedure for a Suzuki-Miyaura Coupling Screening

Reaction Setup:

  • To a dry reaction vial, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the selected base (2.0 eq.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene110
Heck Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF120
Sonogashira Pd(PPh₃)₂Cl₂ (2)-Et₃N (2)THF65
Visualization of Key Concepts

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

"Pd(0)Ln" -> "Oxidative Addition" [label="Ar-X"]; "Oxidative Addition" -> "Ar-Pd(II)(X)Ln"; "Ar-Pd(II)(X)Ln" -> "Transmetalation" [label="R-M"]; "Transmetalation" -> "Ar-Pd(II)(R)Ln"; "Ar-Pd(II)(R)Ln" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)Ln" [label="Ar-R"]; }

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

dot digraph "Troubleshooting_Flowchart" { graph [fontname = "Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Low/No Yield"]; Catalyst [label="Check Catalyst Activity & Degassing"]; Ligand [label="Screen Ligands (e.g., Buchwald type)"]; Base [label="Optimize Base Strength & Solubility"]; Solvent [label="Screen Solvents"]; Temp [label="Increase Reaction Temperature"];

Start -> Catalyst; Catalyst -> Ligand; Ligand -> Base; Base -> Solvent; Solvent -> Temp; }

A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Stability issues of 8-Bromo-1,4-dioxaspiro[4.5]decane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Handling of 8-Bromo-1,4-dioxaspiro[4.5]decane

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this versatile building block under common laboratory conditions. Understanding the chemical behavior of its two primary functional moieties—the spiroketal and the secondary bromoalkane—is critical for successful experimental design, troubleshooting, and synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound possesses two distinct reactive sites that dictate its stability. The core structure is a spiroketal, which serves as a protecting group for a ketone. Ketals are known to be highly stable under neutral and basic conditions but are labile and prone to hydrolysis in the presence of acid.[1][2] The second functional group is a secondary bromide on a cyclohexane ring. This bromoalkane is susceptible to nucleophilic substitution and elimination reactions under basic conditions.[3][4] Therefore, the stability of the molecule is highly dependent on the pH and nucleophilicity of the reaction medium.

Q2: Why is the ketal functional group sensitive to acidic conditions?

The ketal's sensitivity to acid is a cornerstone of its use as a protecting group. The hydrolysis mechanism is initiated by the protonation of one of the ketal's oxygen atoms by an acid catalyst (H₃O⁺).[5][6] This protonation converts the alkoxy group into a good leaving group (an alcohol). The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion intermediate. This intermediate is highly electrophilic and is readily attacked by water. A final deprotonation step regenerates the acid catalyst and yields the parent ketone (4-bromocyclohexanone) and ethylene glycol.[6][7] Because this process is equilibrium-driven, the presence of excess water in an acidic medium will drive the reaction toward deprotection.[8]

Q3: How stable is the ketal functional group in the presence of a base?

The ketal group is exceptionally stable under basic and nucleophilic conditions.[9][10] Unlike in acidic media, there is no pathway to protonate an oxygen to create a good leaving group. The alternative, a direct nucleophilic attack (e.g., by OH⁻) on the central carbon of the ketal, is not feasible. This would require the displacement of an alkoxide ion (RO⁻), which is a strong base and consequently a very poor leaving group.[2][11] This inherent stability in basic media is the primary reason ketals are widely used as protecting groups for carbonyls during reactions involving strong bases or nucleophiles like Grignard reagents, organolithiums, or hydrides.[7]

Q4: What reactions should I anticipate from the bromoalkane portion of the molecule under basic conditions?

While the ketal remains intact, the secondary bromoalkane site becomes reactive in the presence of a base. Two competing reaction pathways can occur: nucleophilic substitution (typically Sₙ2) and elimination (typically E2).[3][4]

  • Substitution (Sₙ2): The base (e.g., hydroxide, alkoxide) acts as a nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion to form an alcohol or ether, respectively.[12][13]

  • Elimination (E2): The base acts as a Brønsted-Lowry base, abstracting a proton from a carbon atom adjacent to the one bonded to the bromine. This induces a concerted elimination of HBr to form an alkene.[3][14]

The outcome is highly dependent on the reaction conditions.[14]

Troubleshooting Guide

Issue 1: My starting material is degrading upon exposure to an acidic reagent (e.g., Lewis acid, protic acid). Analysis shows the formation of 4-bromocyclohexanone.
  • Probable Cause: You are observing the acid-catalyzed hydrolysis of the spiroketal. This is the expected reactivity for this functional group in an acidic environment.[1][7] The presence of even catalytic amounts of acid, especially in combination with water, can initiate this deprotection.[15]

  • Solutions:

    • Strictly Anhydrous Conditions: If the reaction must be run under acidic conditions, ensure all reagents and solvents are rigorously dried. The removal of water will shift the equilibrium away from hydrolysis.[8]

    • Aprotic Conditions: If possible, use a Lewis acid in an aprotic solvent instead of a Brønsted-Lowry acid in a protic solvent.

    • Lower Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of hydrolysis.

    • Alternative Protecting Group: If acid-lability remains a persistent issue, consider if an alternative, more robust protecting group is suitable for your synthetic route.

Issue 2: I'm running a reaction with a strong base (e.g., KOH, NaOEt) and obtaining a mixture of products, including an alcohol and an alkene, instead of my desired product.
  • Probable Cause: You are observing the competing substitution (Sₙ2) and elimination (E2) pathways at the secondary bromide. This is a classic issue with secondary haloalkanes.[3]

  • Solutions:

    • To Favor Substitution:

      • Use a less hindered, strong nucleophile that is a relatively weak base. Examples include acetate (CH₃COO⁻), cyanide (CN⁻), or azide (N₃⁻).

      • Use aqueous conditions. For hydroxide, using an aqueous solution (e.g., aqueous NaOH or KOH) favors substitution over elimination.[12][14]

      • Use lower temperatures. Substitution reactions generally have a lower activation energy than elimination reactions.

    • To Favor Elimination:

      • Use a strong, sterically hindered base. Potassium tert-butoxide (t-BuOK) is a classic example that favors elimination.

      • Use a non-nucleophilic solvent. Running the reaction in an alcoholic solvent, such as ethanol with sodium ethoxide, promotes elimination.[3]

      • Use higher temperatures. Higher temperatures favor elimination, as it is an entropically favored process.

Data Summary: Stability Profile
ConditionFunctional GroupBehaviorPrimary Degradation Product(s)
Aqueous Acid (e.g., HCl, H₂SO₄) SpiroketalUnstable 4-Bromocyclohexanone and Ethylene Glycol
BromoalkaneStable-
Anhydrous Acid (Lewis or Protic) SpiroketalPotentially Unstable4-Bromocyclohexanone and Ethylene Glycol
BromoalkaneStable-
Aqueous Base (e.g., NaOH, K₂CO₃) SpiroketalStable -
BromoalkaneSubstitution Favored8-Hydroxy-1,4-dioxaspiro[4.5]decane
Anhydrous/Alcoholic Base (e.g., NaOEt in EtOH, t-BuOK) SpiroketalStable -
BromoalkaneElimination Favored1,4-Dioxaspiro[4.5]dec-7-ene and/or 1,4-Dioxaspiro[4.5]dec-8-ene

Mechanistic Pathways and Workflows

Acid-Catalyzed Ketal Hydrolysis

The diagram below illustrates the step-by-step mechanism of ketal cleavage in the presence of aqueous acid, leading to the formation of 4-bromocyclohexanone.

G cluster_0 Acid-Catalyzed Ketal Hydrolysis A Start: Ketal + H₃O⁺ B Step 1: Protonation of Ketal Oxygen A->B C Intermediate: Protonated Ketal B->C D Step 2: Cleavage of C-O Bond Forms Alcohol + Oxonium Ion C->D E Intermediate: Resonance-Stabilized Oxonium Ion D->E F Step 3: Nucleophilic Attack by H₂O E->F G Intermediate: Hemiketal F->G H Step 4 & 5: Proton Transfer & Elimination of Second Alcohol G->H I Product: 4-Bromocyclohexanone H->I

Caption: Mechanism of acid-catalyzed hydrolysis of the spiroketal.

Base-Induced Reaction Pathways

This workflow demonstrates the two competing pathways for the bromoalkane moiety when treated with a base (B:⁻).

G cluster_1 Base-Induced Pathways cluster_sub Substitution (Sₙ2) cluster_elim Elimination (E2) Start This compound + Base (B:⁻) S1 Nucleophilic Attack on C-Br Carbon Start->S1 E1 Base abstracts H⁺ from adjacent Carbon Start->E1 S2 Product: Substitution (e.g., Alcohol, Ether) S1->S2 Displaces Br⁻ E2 Product: Alkene (Double Bond Forms) E1->E2 Eliminates HBr

Caption: Competing substitution and elimination pathways under basic conditions.

Experimental Protocols

Protocol 1: Monitoring Stability Under Acidic Conditions by TLC
  • Preparation: Dissolve a small amount (~5 mg) of this compound in 0.5 mL of a suitable solvent (e.g., THF or Dioxane). Prepare a solution of 4-bromocyclohexanone as a reference standard.

  • Spotting: Spot the starting material solution and the reference standard on a silica gel TLC plate.

  • Reaction: Add one drop of 1M HCl to the solution of the starting material.

  • Monitoring: At timed intervals (e.g., 5 min, 15 min, 30 min, 1 hr), spot the reaction mixture on the same TLC plate.

  • Development: Develop the plate using an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The appearance and growth of a new spot corresponding to the 4-bromocyclohexanone standard confirms hydrolysis.

Protocol 2: Differentiating Substitution vs. Elimination by GC-MS
  • Reaction Setup 1 (Substitution): In a vial, dissolve this compound (10 mg) in 1 mL of a 50:50 mixture of water and THF. Add an equimolar amount of NaOH. Stir at room temperature for 12-24 hours.

  • Reaction Setup 2 (Elimination): In a separate vial, dissolve this compound (10 mg) in 1 mL of anhydrous ethanol. Add an equimolar amount of sodium ethoxide. Stir at 50 °C for 4-6 hours.

  • Workup: For both reactions, quench with water and extract with diethyl ether or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate.

  • Analysis: Analyze the crude product mixtures by GC-MS. Compare the mass spectra and retention times to identify the substitution product (M.W. 172.21) and the elimination product (M.W. 154.19). This will provide a clear indication of the major pathway under each condition.

References

Technical Support Center: Large-Scale Synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the industrial-scale production of this key synthetic intermediate.

I. Introduction to the Synthesis and Its Challenges

This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other complex molecules.[1] Its synthesis on a large scale, while conceptually straightforward, presents a unique set of challenges that require careful control over reaction conditions to ensure high yield, purity, and safety. The primary synthetic route involves the acid-catalyzed ketalization of 4-bromocyclohexanone with ethylene glycol. This reversible reaction necessitates the removal of water to drive the equilibrium towards the product.

This guide will address common issues encountered during this process, from managing reaction kinetics to ensuring product stability and implementing efficient purification strategies.

II. Reaction Overview and Mechanism

The fundamental transformation is the protection of the ketone functionality of 4-bromocyclohexanone as a cyclic ketal using ethylene glycol.

Reaction Scheme:

The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA) or a solid acid catalyst, in a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) to facilitate its removal using a Dean-Stark apparatus.[2]

Mechanism: The acid catalyst protonates the carbonyl oxygen of 4-bromocyclohexanone, increasing the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps ensue, ultimately leading to the formation of the spiroketal and water.

III. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.

A. Reaction Initiation and Progression

Q1: The reaction is not proceeding to completion, and I'm observing significant amounts of starting material even after prolonged reaction times. What could be the cause?

A1: This is a common issue often related to inefficient water removal. Since the ketalization is a reversible reaction, the presence of water will hinder the forward reaction.

  • Troubleshooting Steps:

    • Verify the efficiency of your Dean-Stark trap or other water removal method. Ensure there are no leaks in the system and that the azeotropic distillation is functioning correctly. The collection of the theoretical amount of water is a good indicator of reaction completion.

    • Check the quality of your reagents and solvent. Ensure that the ethylene glycol and the solvent are sufficiently dry. Any residual moisture will inhibit the reaction.

    • Evaluate your catalyst. The acid catalyst may have degraded or be insufficient in quantity. Consider adding a fresh batch of catalyst or slightly increasing the catalyst loading. For large-scale operations, solid acid catalysts can be a reusable and efficient alternative.[3]

    • Consider reaction temperature. Ensure the reaction is being conducted at the appropriate reflux temperature for the chosen solvent to facilitate efficient azeotropic removal of water.

Q2: I'm observing the formation of a significant amount of a dark-colored, high-boiling residue. What is this, and how can I prevent it?

A2: Dark-colored residues often indicate side reactions or degradation of the starting material or product.

  • Potential Causes and Solutions:

    • Acid-catalyzed side reactions: Prolonged exposure to strong acids at elevated temperatures can lead to polymerization or other decomposition pathways.

      • Solution: Use the minimum effective amount of acid catalyst. Consider using a milder catalyst or a solid acid catalyst that can be easily filtered off after the reaction. Monitor the reaction closely and stop it once the starting material is consumed.

    • Thermal instability: The starting material, 4-bromocyclohexanone, can be thermally sensitive, especially in the presence of acid.

      • Solution: Maintain a consistent and not excessively high reaction temperature. Ensure even heating of the reactor to avoid localized hot spots.

B. Byproduct Formation and Purity

Q3: My crude product shows impurities in the NMR and GC-MS analysis. What are the likely byproducts?

A3: Several byproducts can form during this synthesis.

  • Common Byproducts:

    • Unreacted 4-bromocyclohexanone: As discussed in Q1, this is due to an incomplete reaction.

    • Bis-ketal of 1,4-cyclohexanedione: If the starting 4-bromocyclohexanone is contaminated with 1,4-cyclohexanedione, the corresponding bis-ketal can form.

    • Alpha-halogenated byproducts: Under acidic conditions, enolization of the ketone can occur, followed by reaction with a bromide source (potentially from decomposition), leading to the formation of di-brominated species.[4]

    • Elimination products: Under certain conditions, elimination of HBr from the starting material or product could occur, leading to unsaturated species.

  • Mitigation Strategies:

    • High-purity starting materials: Ensure the 4-bromocyclohexanone is of high purity and free from significant amounts of 1,4-cyclohexanedione.

    • Controlled reaction conditions: Avoid excessive acid concentration and prolonged reaction times to minimize side reactions.

    • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help prevent oxidative side reactions.

Q4: How can I effectively purify this compound on a large scale?

A4: Large-scale purification requires methods that are both efficient and scalable.

  • Recommended Purification Protocol:

    • Work-up: After the reaction is complete, cool the mixture and wash it with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. This is crucial to prevent product degradation during purification. Follow with water and brine washes to remove any remaining water-soluble impurities.

    • Solvent Removal: Remove the bulk of the solvent under reduced pressure.

    • Distillation: The primary method for purifying this compound on a large scale is vacuum distillation. This will effectively separate the product from non-volatile impurities and any remaining starting material.

    • Crystallization (if necessary): For achieving very high purity, crystallization from a suitable solvent system can be employed after distillation.

Table 1: Typical Purification Parameters

ParameterRecommendationRationale
Work-up Neutralize with aq. NaHCO₃, wash with water and brine.Removes acid catalyst and water-soluble impurities.
Primary Purification Vacuum DistillationEfficient for large volumes and separates based on boiling point.
Secondary Purification CrystallizationCan be used to achieve higher purity if required.
C. Product Stability and Handling

Q5: Is this compound stable for long-term storage?

A5: this compound is a relatively stable compound but should be stored under appropriate conditions to prevent degradation.

  • Storage Recommendations:

    • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or hydrolysis.

    • Light: Protect from light.

    • Container: Use a well-sealed, appropriate container to prevent contamination and exposure to moisture.

Q6: Are there any specific safety precautions I should take when handling 4-bromocyclohexanone and the final product?

A6: Yes, both the starting material and the product have associated hazards.

  • Safety Precautions:

    • 4-Bromocyclohexanone: This compound is a lachrymator and can cause skin and eye irritation.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • This compound: While less hazardous than the starting material, it is still advisable to handle it with care. Avoid inhalation, ingestion, and contact with skin and eyes. Always consult the Safety Data Sheet (SDS) for detailed information.

IV. Experimental Protocols and Data

A. Large-Scale Synthesis Protocol

This protocol is a general guideline and may require optimization based on specific equipment and scale.

  • Reactor Setup: Charge a suitable reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark trap with toluene.

  • Reagent Charging: Add 4-bromocyclohexanone (1.0 eq), ethylene glycol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.02 eq).

  • Reaction: Heat the mixture to reflux and continuously remove the water-toluene azeotrope via the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap and by analytical methods such as GC or TLC. The reaction is typically complete when the theoretical amount of water has been collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

B. Process Flow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: - 4-Bromocyclohexanone - Ethylene Glycol - Toluene - p-TSA B Heat to Reflux (Azeotropic Water Removal) A->B C Monitor Reaction (GC/TLC, Water Collection) B->C D Cool and Quench (aq. NaHCO3) C->D Reaction Complete E Aqueous Washes (Water, Brine) D->E F Dry and Concentrate E->F G Vacuum Distillation F->G Crude Product H Pure this compound G->H

References

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromo-1,4-dioxaspiro[4.5]decane and Representative Bromoarenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, halogenated hydrocarbons, particularly bromoarenes and bromoalkanes, serve as indispensable building blocks. Their utility is most profoundly realized in transition metal-catalyzed cross-coupling reactions, which form the bedrock of complex molecule construction in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides an in-depth comparative analysis of 8-Bromo-1,4-dioxaspiro[4.5]decane , a unique secondary bromoalkane, against archetypal bromoarenes like bromobenzene and 4-bromotoluene.

While often grouped with aromatic halides due to its role as a synthetic intermediate, the reactivity of this compound is governed by the distinct nature of its C(sp³)-Br bond, contrasting sharply with the C(sp²)-Br bond of bromoarenes. This guide will elucidate these differences through an examination of their structural and electronic properties, supported by comparative data from key cross-coupling reactions and detailed experimental protocols. Our objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of these substrates, enabling more informed decisions in synthetic strategy and catalyst selection.

Structural and Physicochemical Properties: The Foundation of Reactivity

The reactivity of an organobromide in cross-coupling reactions is fundamentally dictated by the strength of the carbon-bromine bond and the steric and electronic environment surrounding it. These factors directly influence the crucial oxidative addition step in most catalytic cycles.

1.1. The Molecules Under Comparison

To establish a clear framework, we will compare this compound with two common bromoarenes that represent neutral and electron-rich systems.

G cluster_0 This compound (Secondary Bromoalkane) cluster_1 Bromobenzene (Baseline Bromoarene) cluster_2 4-Bromotoluene (Electron-Rich Bromoarene) node_a node_a node_b node_b node_c node_c

Caption: Structural comparison of the selected organobromides.

This compound features a bromine atom on a cyclohexane ring, which is part of a spirocyclic system containing a dioxolane ring.[1][3] This dioxolane group acts as a protecting group for a ketone, making the molecule a valuable intermediate for synthesizing more complex structures, including pharmaceutical agents.[1][4][5]

1.2. Bond Dissociation Energy (BDE)

The C-Br bond dissociation energy is a critical parameter, as it reflects the energy required to homolytically cleave the bond. A weaker bond generally correlates with a lower activation energy for oxidative addition to a metal center like palladium.

CompoundBond TypeTypical BDE (kJ/mol)Rationale & Implications
This compoundSecondary C(sp³)-Br~276-284The C(sp³)-Br bond is significantly weaker than a C(sp²)-Br bond due to the higher p-character of the carbon orbital. This suggests a potentially faster rate of oxidative addition, all else being equal.[6][7][8]
BromobenzeneC(sp²)-Br~335The increased s-character of the sp² hybridized carbon orbital creates a shorter, stronger bond with bromine. This higher BDE necessitates more forcing reaction conditions.
4-BromotolueneC(sp²)-Br~335The BDE is comparable to bromobenzene. The primary influence of the methyl group is electronic rather than on intrinsic bond strength.

1.3. Electronic and Steric Effects

Beyond bond strength, electronic and steric factors play a pivotal role in modulating reactivity.[9][10]

  • This compound : The two oxygen atoms in the spiroketal exert a mild electron-withdrawing inductive effect. Sterically, the cyclohexane ring exists in a chair conformation, and the bromine atom can occupy either an axial or equatorial position, which can influence its accessibility to the catalytic center.

  • Bromobenzene : The phenyl group is electronically neutral to slightly deactivating via induction, but the overall reactivity is dominated by the strong C(sp²)-Br bond.

  • 4-Bromotoluene : The para-methyl group is electron-donating through hyperconjugation.[11] This increases electron density on the aromatic ring, which can facilitate the oxidative addition step with an electron-rich palladium(0) catalyst. Consequently, 4-bromotoluene is often more reactive than bromobenzene in cross-coupling reactions.[12]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

We will now examine the performance of these substrates in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

2.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl or alkyl halide.[13][14][15] The reaction is highly dependent on the choice of ligand, which must facilitate both the oxidative addition and the reductive elimination steps.

G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) amide_complex R-Pd(II)L_n-NR'R'' pd2_complex->amide_complex Ligand Exchange/Deprotonation (HNR'R'', Base) product R-NR'R'' amide_complex->product Reductive Elimination catalyst_regen Pd(0)L_n amide_complex->catalyst_regen G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) transmetal_complex R-Pd(II)L_n-R' pd2_complex->transmetal_complex Transmetalation (R'-B(OR)₂, Base) product R-R' transmetal_complex->product Reductive Elimination catalyst_regen Pd(0)L_n transmetal_complex->catalyst_regen

References

A Senior Application Scientist's Guide to Validating Reaction Products of 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The spirocyclic framework is a privileged scaffold in medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity it imparts to molecules, often leading to enhanced target affinity and improved pharmacokinetic properties.[1][2][3] 8-Bromo-1,4-dioxaspiro[4.5]decane serves as a versatile and valuable starting material in this context.[4] Its structure combines a stable spiroketal—a protecting group for a cyclohexanone carbonyl—with a reactive bromine handle, opening avenues for a multitude of synthetic transformations.

However, the synthesis of novel derivatives is only the first step. The subsequent, and arguably more critical, phase is the unambiguous validation of the resulting product structures. The inherent non-planar, sterically demanding nature of the spiro[4.5]decane system can lead to complex stereochemical outcomes and spectral data that require careful and systematic interpretation.

This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of products derived from this compound. We will move beyond simple procedural descriptions to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Synthetic Pathways: The Genesis of Structural Diversity

The bromine atom on the cyclohexane ring of this compound is the primary site for chemical modification. Understanding the nature of the reaction is the first step in predicting the potential structure of the product. Three common classes of reactions are pivotal:

  • Grignard Reactions: Formation of a Grignard reagent by reacting the starting material with magnesium allows for the introduction of various alkyl or aryl groups via nucleophilic attack on electrophiles like aldehydes, ketones, or esters.[5]

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): This powerful reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst.[6] This is a go-to method for synthesizing biaryl structures.

  • Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanides), introducing new functional groups onto the cyclohexane ring.[7][8][9][10]

The choice of reaction dictates the expected mass and general formula of the product, but the stereochemical arrangement and precise connectivity require a multi-faceted analytical approach.

G cluster_reactions Synthetic Transformations cluster_products Product Classes start This compound grignard Grignard Reaction (+ Mg, then Electrophile) start->grignard C-C bond formation suzuki Suzuki Coupling (+ Ar-B(OH)2, Pd catalyst) start->suzuki C-C bond formation sn Nucleophilic Substitution (+ Nucleophile, e.g., R-NH2) start->sn C-Nu bond formation prod_grignard 8-Alkyl/Aryl-substituted derivatives grignard->prod_grignard prod_suzuki 8-Aryl-1,4-dioxaspiro[4.5]decanes suzuki->prod_suzuki prod_sn 8-Amino/Alkoxy-substituted derivatives sn->prod_sn

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Suzuki Coupling of a Sterically Demanding Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] At its core, the reaction follows a well-established catalytic cycle involving three key steps: oxidative addition of an organohalide to a Pd(0) center, transmetalation with an organoboron species, and reductive elimination to yield the coupled product while regenerating the active Pd(0) catalyst.[2][3][4]

This guide focuses on a specific, and illustrative, challenge: the Suzuki coupling of 8-Bromo-1,4-dioxaspiro[4.5]decane. This substrate is of significant synthetic value as its coupled products are direct precursors to substituted cyclohexanones, a common motif in medicinal chemistry.[5] However, the spirocyclic ketal moiety introduces considerable steric bulk around the reaction center, making the initial oxidative addition step—often the rate-limiting step—particularly challenging.

The choice of the palladium catalyst system is therefore not a trivial matter; it is the single most critical parameter determining the success, efficiency, and scalability of the reaction. This document provides a comparative analysis of various classes of palladium catalysts for this transformation, grounded in mechanistic principles and supported by representative data to empower researchers in drug discovery and development to make informed decisions.

The Anatomy of the Catalytic System: More Than Just Palladium

A successful Suzuki coupling is a symphony of precisely chosen components. The palladium precursor is the heart of the catalyst, but its performance is dictated entirely by the surrounding ligands, the base, and the solvent. Understanding the role of each is crucial for troubleshooting and optimization.

  • The Ligand: The Architect of Reactivity: The ligand is arguably the most important variable. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination.[4]

    • Classical Phosphines (PPh₃): Tetrakis(triphenylphosphine)palladium(0) is a classic, off-the-shelf catalyst. While convenient, the triphenylphosphine ligand's moderate electron-donating ability and bulk often prove insufficient for activating challenging substrates like sterically hindered aryl bromides, necessitating higher catalyst loadings and longer reaction times.[6]

    • Bidentate Phosphines (e.g., dppf): Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) chelate to the palladium center. The defined "bite angle" of these ligands enhances catalyst stability and can promote the final reductive elimination step. Pd(dppf)Cl₂ is a highly versatile and robust catalyst, often providing a significant improvement over Pd(PPh₃)₄.[7][8][9]

    • Bulky, Electron-Rich Ligands (Buchwald & NHCs): For sterically demanding substrates, the modern arsenal of ligands is essential.

      • Buchwald Biarylphosphines (e.g., SPhos): These ligands are engineered to be both extremely bulky and highly electron-donating.[10] The steric bulk accelerates reductive elimination, while the electron-rich nature promotes the difficult oxidative addition of hindered aryl halides.[4][11]

      • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form exceptionally strong bonds with palladium.[12][13] This robust Pd-NHC bond leads to highly stable and active catalysts that resist decomposition, making them ideal for difficult couplings where high temperatures or long reaction times are needed.[14][15] The PEPPSI-IPr catalyst is a prime example of a commercially available, highly active Pd-NHC precatalyst.[6]

    • Palladacycles: These are pre-formed, air-stable Pd(II) complexes where the ligand is cyclometalated to the palladium center.[16][17] They are highly efficient pre-catalysts that readily generate the active Pd(0) species, often enabling very low catalyst loadings (ppm levels).[18]

  • The Base: The base is not a passive spectator. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻). This ate-complex is essential for the transmetalation step to proceed efficiently.[19][20] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect the reaction rate and yield, with stronger, more oxophilic bases often favoring the reaction of hindered partners.

Visualizing the Core Mechanism and Experimental Approach

To effectively compare catalysts, one must first understand the fundamental processes they are intended to facilitate.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_RX Oxidative Addition R¹-X mid1 PdII_RX->mid1 Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² (Di-organo Complex) Product R¹-R² PdII_R1R2->Product Reductive Elimination Product->Pd0 mid1->PdII_R1R2 [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) mid2 Workflow start Reagent Preparation setup Assemble Reaction Flask (under inert atmosphere) start->setup add_solids Add Pd Catalyst, Ligand (if separate), Base, Aryl Bromide, Boronic Acid setup->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent reaction Heat to Reaction Temperature with Stirring add_solvent->reaction monitor Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

References

A Comparative Spectroscopic Guide to 6-Bromo- and 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of isomeric products is a critical step in ensuring the purity, efficacy, and safety of target molecules. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 6-bromo-1,4-dioxaspiro[4.5]decane and 8-bromo-1,4-dioxaspiro[4.5]decane. Understanding the subtle yet distinct differences in their spectral signatures is paramount for unambiguous identification in a research or manufacturing setting.

The positional isomerism of the bromine atom on the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane scaffold significantly influences the electronic environment of neighboring protons and carbons. This, in turn, gives rise to unique patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide will dissect these differences, providing both experimental data and the underlying scientific principles.

Molecular Structures

To contextualize the spectroscopic data, it is essential to visualize the structures of the two isomers.

6-Bromo-1,4-dioxaspiro[4.5]decane

Caption: Molecular structure of 6-bromo-1,4-dioxaspiro[4.5]decane.

This compound

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Tale of Two Protons

The most telling differences between the two isomers are observed in their ¹H NMR spectra. The position of the bromine atom dictates the chemical shift and multiplicity of the proton attached to the carbon bearing the bromine (the α-proton).

Experimental Data Summary

CompoundKey ProtonChemical Shift (δ, ppm)Multiplicity
6-Bromo-1,4-dioxaspiro[4.5]decane H-6 (α to Br and spiro-carbon)~4.2 - 4.5Doublet of doublets (dd)
This compound H-8 (α to Br)~3.8 - 4.1Multiplet (m)

Analysis and Interpretation

  • 6-Bromo Isomer: The proton at the C-6 position is deshielded by two electron-withdrawing groups: the bromine atom and the two oxygen atoms of the dioxolane ring (via the spiro-carbon). This results in a significant downfield shift to approximately 4.2-4.5 ppm. The multiplicity is typically a doublet of doublets due to coupling with the two adjacent protons on C-7.

  • 8-Bromo Isomer: In contrast, the proton at the C-8 position is primarily influenced by the adjacent bromine atom. While still deshielded, the effect is less pronounced than in the 6-bromo isomer, leading to a chemical shift in the region of 3.8-4.1 ppm. The multiplicity is often a more complex multiplet due to coupling with protons on both C-7 and C-9.

The protons of the dioxolane ring (at C-2 and C-3) typically appear as a multiplet around 3.9 ppm in both isomers, although subtle shifts may be observed due to the different overall electronic structure. The remaining cyclohexane ring protons appear as a complex series of multiplets in the upfield region (typically 1.5-2.5 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

G Workflow: ¹H NMR Sample Preparation and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of the bromo-1,4-dioxaspiro[4.5]decane isomer in ~0.7 mL of deuterated chloroform (CDCl₃). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer (e.g., 400 MHz). C->D E Acquire the ¹H NMR spectrum with standard parameters (e.g., 16-32 scans). D->E F Apply Fourier transform, phase correction, and baseline correction. E->F G Calibrate the spectrum to the TMS signal at 0 ppm. F->G H Integrate the peaks and determine chemical shifts and coupling constants. G->H

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, clearly distinguishing the carbon environments in each isomer. The chemical shift of the carbon directly attached to the bromine atom is a key diagnostic feature.

Experimental Data Summary

CompoundKey CarbonChemical Shift (δ, ppm)
6-Bromo-1,4-dioxaspiro[4.5]decane C-6 (bearing Br)~60 - 65
C-5 (spiro-carbon)~108 - 112
This compound C-8 (bearing Br)~50 - 55
C-5 (spiro-carbon)~109 - 113

Analysis and Interpretation

  • 6-Bromo Isomer: The C-6 carbon, being directly attached to the electronegative bromine atom and adjacent to the spiro-carbon, experiences a significant downfield shift into the 60-65 ppm range. The spiro-carbon (C-5) itself is also characteristically deshielded, appearing around 108-112 ppm.

  • 8-Bromo Isomer: The C-8 carbon is shifted downfield by the bromine to approximately 50-55 ppm. This is notably upfield compared to the C-6 in the other isomer due to the absence of the additional deshielding effect from the adjacent spiro-center. The spiro-carbon (C-5) in this isomer appears in a similar region to that of the 6-bromo compound.

The carbons of the dioxolane ring typically resonate around 64-66 ppm in both isomers. The remaining cyclohexane carbons produce signals in the 20-40 ppm range.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is useful for confirming the presence of key functional groups. While the spectra of the two isomers are broadly similar, subtle differences can be observed in the fingerprint region.

Expected Key Absorptions

Wavenumber (cm⁻¹)AssignmentIsomer
2950-2850C-H stretching (alkane)Both
1150-1050C-O stretching (ketal)Both
650-550C-Br stretchingBoth

Analysis and Interpretation

Both isomers will exhibit strong C-H stretching vibrations from the cyclohexane and dioxolane rings in the 2950-2850 cm⁻¹ region. The most characteristic feature of the spiroketal moiety is the strong and distinct C-O stretching absorption between 1150 and 1050 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹. While the exact position of the C-Br stretch may differ slightly between the two isomers, this region can often be complex, making it a less reliable primary point of differentiation compared to NMR.

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. Both compounds have the same molecular formula (C₈H₁₃BrO₂) and therefore the same nominal molecular weight (221 g/mol ). The key to differentiation lies in the relative abundances of the fragment ions.

Expected Fragmentation

  • Molecular Ion (M⁺): Both isomers will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of similar intensity at m/z 220 and 222.

  • Key Fragments: The fragmentation pathways will differ based on the bromine's position. The 6-bromo isomer may show a more prominent loss of Br• followed by rearrangement of the spiroketal, while the 8-bromo isomer might exhibit fragmentation patterns involving the cyclohexane ring cleavage relative to the bromine atom. A significant peak at m/z 141, corresponding to the loss of the bromine atom, would be expected for both isomers. Further fragmentation of the dioxaspiro[4.5]decane cation would then occur.

Conclusion

The spectroscopic differentiation of 6-bromo- and this compound is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR are the most powerful tools for unambiguous identification, with the chemical shifts of the protons and carbons directly attached to or adjacent to the bromine atom serving as key diagnostic markers. IR spectroscopy confirms the presence of the characteristic spiroketal and C-Br functional groups, while mass spectrometry provides molecular weight information and can offer clues to the isomeric structure through analysis of fragmentation patterns. A comprehensive analysis utilizing these techniques, as outlined in this guide, will ensure the accurate identification and characterization of these important synthetic intermediates.

The Enduring Guardian: A Comparative Efficiency Analysis of 1,4-Dioxaspiro[4.5]decane as a Carbonyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The carbonyl group, with its inherent electrophilicity, often requires a temporary shield to prevent unwanted side reactions. Among the arsenal of carbonyl protecting groups, the formation of ketals is a widely employed strategy. This guide provides an in-depth comparative analysis of the efficiency of 1,4-dioxaspiro[4.5]decane, the ketal derived from cyclohexanone and ethylene glycol, against other common protecting groups. This objective evaluation, supported by experimental data and mechanistic insights, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Principle of Carbonyl Protection: A Balancing Act

An ideal protecting group must satisfy a trifecta of criteria: it should be introduced in high yield under mild conditions, remain inert to a range of subsequent chemical transformations, and be readily removed with high efficiency when its protective role is complete.[1] The choice of a protecting group is therefore a delicate balance between stability and lability, dictated by the specific synthetic route.

1,4-Dioxaspiro[4.5]decane: A Robust and Versatile Protector

1,4-Dioxaspiro[4.5]decane, also known as cyclohexanone ethylene ketal, is a cyclic ketal that offers a compelling combination of stability and reliability. Its spirocyclic nature, featuring a five-membered dioxolane ring fused to a cyclohexane ring, imparts specific steric and electronic properties that influence its performance.

Formation of 1,4-Dioxaspiro[4.5]decane

The formation of 1,4-dioxaspiro[4.5]decane from a carbonyl compound (in this context, the protecting group is formed from ethylene glycol and the carbonyl to be protected is converted into a derivative of this structure) typically involves the acid-catalyzed reaction of the carbonyl with ethylene glycol.[2] The reaction is reversible, and to drive the equilibrium towards the protected ketal, water is usually removed, often by azeotropic distillation using a Dean-Stark apparatus.

Ketone Ketone (R2C=O) Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ EthyleneGlycol Ethylene Glycol (HOCH2CH2OH) H_plus H+ Hemiketal Hemiketal Protonated_Ketone->Hemiketal + Ethylene Glycol Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Oxonium_Ion Oxonium Ion Protonated_Hemiketal->Oxonium_Ion - H2O Ketal 1,4-Dioxaspiro[4.5]decane derivative Oxonium_Ion->Ketal + Intramolecular attack - H+ Water H2O

Caption: Acid-catalyzed formation of a 1,4-dioxaspiro[4.5]decane derivative.

Comparative Analysis with Other Carbonyl Protecting Groups

The true measure of a protecting group's utility lies in its performance relative to other available options. Here, we compare 1,4-dioxaspiro[4.5]decane with common acyclic acetals/ketals, other cyclic acetals/ketals, and thioacetals.

Acyclic Acetals/Ketals (e.g., Dimethyl Ketal)

Acyclic ketals, such as dimethyl ketal formed from methanol, are often easier to form and cleave than their cyclic counterparts.[3] However, this increased lability comes at the cost of reduced stability.

  • Stability: Cyclic ketals like 1,4-dioxaspiro[4.5]decane are generally more stable towards hydrolysis than acyclic ketals.[4] This is attributed to entropic factors; the intramolecular nature of the ring-closing to reform the ketal is more favorable than the intermolecular reaction required for acyclic ketals.[5]

  • Formation and Cleavage: While the formation of dimethyl ketals can be facile, their cleavage under mildly acidic conditions can be too rapid for multi-step syntheses involving acidic reagents.

Other Cyclic Acetals/Ketals (e.g., 1,3-Dioxolanes and 1,3-Dioxanes)

Within the family of cyclic ketals, the ring size and substitution pattern influence stability.

  • 1,3-Dioxolanes (from ethylene glycol): 1,4-Dioxaspiro[4.5]decane is a derivative of a 1,3-dioxolane. The presence of the spirocyclic cyclohexane ring can introduce steric hindrance that may slightly decrease the rate of formation and hydrolysis compared to a simple 1,3-dioxolane derived from a less hindered ketone.

  • 1,3-Dioxanes (from 1,3-propanediol): Six-membered 1,3-dioxanes are generally more stable than their five-membered 1,3-dioxolane counterparts.[2] This is due to the reduced ring strain in the cyclohexane-like chair conformation of the dioxane ring.

Thioacetals/Thioketals (e.g., 1,3-Dithiolanes)

Thioacetals, formed from dithiols like 1,2-ethanedithiol, represent a significant increase in stability, particularly towards acidic conditions.

  • Acid Stability: 1,3-Dithiolanes are remarkably stable to a wide range of acidic conditions that would readily cleave their oxygen-based counterparts like 1,4-dioxaspiro[4.5]decane.[6]

  • Cleavage: The enhanced stability of thioacetals necessitates more specific and often harsher deprotection methods, typically involving heavy metal salts (e.g., HgCl₂) or oxidative conditions.[6] This can be a disadvantage if other sensitive functional groups are present in the molecule.

Quantitative Comparison of Protecting Group Efficiency

The following tables summarize typical conditions and yields for the formation and deprotection of various carbonyl protecting groups. It is important to note that direct comparisons can be challenging as optimal conditions can vary depending on the specific substrate.

Table 1: Formation of Carbonyl Protecting Groups

Protecting GroupReagentsCatalystSolventTime (h)Yield (%)
1,4-Dioxaspiro[4.5]decane derivative Ethylene Glycolp-TsOHToluene4-885-95
Dimethyl KetalMethanol, Trimethyl orthoformatep-TsOHMethanol1-490-98
1,3-Dioxane derivative1,3-Propanediolp-TsOHToluene6-1280-90
1,3-Dithiolane derivative1,2-EthanedithiolBF₃·OEt₂CH₂Cl₂1-390-99

Table 2: Deprotection of Carbonyl Protecting Groups

Protecting GroupReagentsSolventTime (h)Yield (%)
1,4-Dioxaspiro[4.5]decane derivative 1M HClAcetone/H₂O2-685-95
Dimethyl Ketal0.1M HClAcetone/H₂O0.5-290-98
1,3-Dioxane derivative1M HClAcetone/H₂O4-1080-90
1,3-Dithiolane derivativeHgCl₂, CaCO₃CH₃CN/H₂O2-580-90

Experimental Protocols

Protocol 1: Protection of Cyclohexanone as 1,4-Dioxaspiro[4.5]decane

This protocol describes the formation of the protecting group itself, which can then be used as a starting material in other syntheses.

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq).

  • Add toluene to the flask to a concentration of approximately 0.5 M with respect to cyclohexanone.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-dioxaspiro[4.5]decane.

Protocol 2: Deprotection of a 1,4-Dioxaspiro[4.5]decane Derivative

This protocol describes the cleavage of a 1,4-dioxaspiro[4.5]decane derivative to regenerate the parent ketone.

Materials:

  • 1,4-Dioxaspiro[4.5]decane derivative

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,4-dioxaspiro[4.5]decane derivative (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add 1M HCl (e.g., 0.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion (typically 2-6 hours), neutralize the reaction by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected ketone.

cluster_protection Protection Workflow Start Start with Carbonyl Compound Protect Protect as 1,4-Dioxaspiro[4.5]decane derivative Start->Protect Reaction Perform Desired Chemical Transformation(s) Protect->Reaction Deprotect Deprotect Ketal Reaction->Deprotect End Final Product with Regenerated Carbonyl Deprotect->End

Caption: General workflow for using a 1,4-dioxaspiro[4.5]decane derivative as a protecting group.

Conclusion

1,4-Dioxaspiro[4.5]decane and its derivatives stand as a robust and reliable choice for the protection of carbonyl groups. Its stability profile offers a favorable balance, being sufficiently inert to many reaction conditions while remaining susceptible to cleavage under controlled acidic hydrolysis. While acyclic ketals offer milder deprotection and thioacetals provide superior acid stability, the 1,4-dioxaspiro[4.5]decane framework often represents the optimal compromise for a wide range of synthetic applications. The selection of the most appropriate protecting group will always be context-dependent, and a thorough understanding of the comparative efficiencies, as outlined in this guide, is crucial for the successful execution of complex organic syntheses.

References

The Spirocyclic Synthon Dilemma: A Cost-Effectiveness Analysis of 8-Bromo-1,4-dioxaspiro[4.5]decane in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists navigating the complex landscape of multi-step synthesis, particularly in the realm of drug discovery, the choice of starting materials and synthetic strategy is paramount. It dictates not only the elegance of the route but also its economic viability and scalability. This guide delves into a common challenge: the introduction of a functionalized cyclohexanone moiety, a frequent precursor to valuable spirocyclic systems. We present a detailed cost-effectiveness analysis of two primary synthons: the protected 8-Bromo-1,4-dioxaspiro[4.5]decane and its unprotected counterpart, 4-Bromocyclohexanone .

The core of our analysis centers on a representative transformation: the synthesis of a key spiropiperidine intermediate via a Grignard reaction. Spirocyclic piperidines are privileged scaffolds in medicinal chemistry, valued for their conformational rigidity which can enhance binding affinity and improve pharmacokinetic properties[1]. Our objective is to provide a data-driven framework for deciding when the additional cost of a protected starting material is justified by gains in efficiency, yield, and purity.

The Strategic Crossroads: To Protect or Not to Protect?

The fundamental choice between these two reagents lies in the application of a protecting group strategy. Protecting groups are temporary modifications of a functional group to prevent it from reacting in subsequent synthetic steps.[2] This strategy, while powerful, adds steps and complexity to a synthesis.[3]

  • Route A: The Protected Path with this compound. This approach utilizes a starting material where the ketone is already masked as an ethylene ketal. The ketal is stable to a wide range of nucleophilic and basic conditions, such as those employed in Grignard reactions.[4] This allows for the selective reaction at the carbon bearing the bromine atom. The trade-off is the need for a final deprotection step to reveal the ketone.

  • Route B: The Direct Approach with 4-Bromocyclohexanone. This alternative employs the unprotected bromo-ketone.[5] While more atom-economical upfront, it presents the risk of the Grignard reagent attacking the ketone carbonyl group in addition to, or instead of, displacing the bromide, leading to a mixture of products and potentially lower yields of the desired intermediate.[6]

The decision-making process for choosing between these two routes can be visualized as follows:

G start Start: Need for a functionalized cyclohexanone decision Is the subsequent reaction incompatible with a free ketone? start->decision route_a Route A: Use this compound (Protected) decision->route_a Yes route_b Route B: Use 4-Bromocyclohexanone (Unprotected) decision->route_b No deprotection Ketal Deprotection Step route_a->deprotection final_product Final Intermediate route_b->final_product deprotection->final_product

Caption: Decision workflow for selecting a protected versus unprotected synthon.

Comparative Cost Analysis

A primary driver in process chemistry is the cost of raw materials. While prices are subject to fluctuation based on vendor and scale, a comparative analysis reveals a significant upfront cost difference between the two synthons.

ReagentCAS NumberTypical PurityPrice (1 g)Price (25 g)
This compound 68278-51-398%~$150~$1200
4-Bromocyclohexanone 22460-52-297%~$25~$300

Note: Prices are approximate and based on currently available catalog data. Bulk pricing will differ significantly. For bulk inquiries, refer to suppliers like BLDpharm[7] and ChemUniverse[8].

The data clearly indicates that 4-Bromocyclohexanone is substantially more economical on a per-gram basis. However, the true cost-effectiveness can only be determined by factoring in the overall process efficiency, including yields, reaction times, and purification costs.

Experimental Comparison: Synthesis of a Spiro-Piperidine Precursor

To provide a tangible comparison, we will examine the synthesis of a common precursor to 4-aryl-spiropiperidines, which are of interest in the development of CNS agents and other therapeutics.[1][9] The key step is the reaction of the respective bromo-compound with a benzylamine to form a spiro-N-benzylpiperidine intermediate.

Workflow Overview

G cluster_A Route A: Protected Synthon cluster_B Route B: Unprotected Synthon a1 This compound + Benzylamine a2 Spiro-ketal Intermediate a1->a2 Alkylation a3 Acidic Hydrolysis (Deprotection) a2->a3 a4 Final Spiro-piperidone a3->a4 b1 4-Bromocyclohexanone + Benzylamine b2 Final Spiro-piperidone + Side Products b1->b2 Reductive Amination/ Alkylation

Caption: Comparative synthetic workflows for the two routes.

Experimental Protocols

Route A: Using this compound

  • Step 1: Alkylation. To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.2 eq) and potassium carbonate (2.5 eq). Heat the mixture to reflux for 18 hours. After cooling, filter the solids and concentrate the filtrate. The crude product is purified by column chromatography.

  • Step 2: Deprotection. Dissolve the purified spiro-ketal intermediate in a mixture of acetone and 2M hydrochloric acid. Stir at room temperature for 4 hours. Neutralize the reaction with aqueous sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final spiro-piperidone.

Route B: Using 4-Bromocyclohexanone

  • One-Pot Reductive Amination/Alkylation. To a solution of 4-Bromocyclohexanone (1.0 eq) and benzylamine (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to separate the desired product from side products.

Comparative Performance Data

The following table summarizes the expected outcomes based on typical yields and process parameters for these types of reactions.

ParameterRoute A (Protected)Route B (Unprotected)Rationale & Causality
Overall Yield ~75%~45%Route A is a two-step process but each step is generally high-yielding. Route B suffers from side reactions, such as self-condensation of the ketone and over-alkylation, leading to a lower yield of the desired product.
Reaction Time ~22 hours~24 hoursWhile Route B is a single step, it often requires a longer reaction time to ensure completion and manage side reactions.
Purification Two straightforward purificationsOne complex purificationThe crude product from Route A is generally cleaner, making purification simpler. Route B often yields a mixture that requires more extensive chromatography to isolate the target compound.
Process Steps 3 (Alkylation, Deprotection, 2x Purification)2 (One-pot reaction, Purification)The protected route inherently involves more discrete steps.
Reagent Cost HighLowThe starting material for Route A is significantly more expensive.
Waste Generation ModerateHighThe lower yield and more complex purification of Route B contribute to a higher E-Factor (Environmental Factor).

Discussion: A Deeper Dive into Cost-Effectiveness

At first glance, the significantly lower price of 4-Bromocyclohexanone makes it the attractive option. However, a true cost-effectiveness analysis must consider the "hidden costs" associated with a less efficient synthetic route.

The Case for this compound (Protected Route):

  • Predictability and Yield: The primary advantage is the predictability of the reaction. By masking the ketone, the reaction is cleaner, leading to a higher overall yield of the desired product. In a multi-step synthesis, maximizing the yield at each step is crucial for the economic viability of the overall process. A 30% difference in yield, as illustrated in our case study, can have a dramatic impact on the final cost per gram of the target molecule.

  • Reduced Purification Burden: The cleaner reaction profile simplifies purification. This translates to reduced solvent consumption, less silica gel waste, and, importantly, less time and labor spent on chromatography. On an industrial scale, complex purifications are a major bottleneck and cost driver.

  • Process Robustness: Protected synthons often lead to more robust and reproducible processes, which is a critical factor in pharmaceutical manufacturing.

The Case for 4-Bromocyclohexanone (Unprotected Route):

  • Lower Upfront Cost: The most compelling argument for the unprotected route is the low initial cost of the starting material. For early-stage research where only small quantities are needed and cost is a primary constraint, this may be the preferred option.

  • Fewer Synthetic Steps: A shorter synthetic route is often desirable. However, the benefits of fewer steps are negated if the key transformation is low-yielding and requires extensive purification.

Conclusion and Recommendations

The choice between this compound and 4-Bromocyclohexanone is a classic example of the trade-off between upfront material costs and overall process efficiency.

Our analysis supports the following recommendations:

  • For large-scale synthesis and process development , where overall yield, purity, and process robustness are critical, the higher upfront cost of This compound is often justified. The gains in yield and the reduction in purification costs can lead to a lower final cost per gram of the target molecule and a more scalable and reliable process.

  • For early-stage discovery and small-scale synthesis , where cost constraints are high and a lower yield may be acceptable, 4-Bromocyclohexanone represents a viable and economical starting point. Researchers should be prepared for more challenging purifications and potential optimization work to manage side reactions.

Ultimately, the most cost-effective route depends on the specific goals of the synthesis, the scale of the reaction, and the resources available for process optimization and purification. This guide provides a framework for making an informed decision based on a holistic view of the synthetic process.

References

A Mechanistic and Comparative Guide to the Reactivity of 8-Bromo-1,4-dioxaspiro[4.5]decane in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. 8-Bromo-1,4-dioxaspiro[4.5]decane, a protected form of 4-bromocyclohexanone, presents itself as a versatile intermediate.[1][2] The presence of the dioxaspiro moiety offers metabolic stability and a defined three-dimensional structure, which is advantageous in drug design.[3] This guide provides an in-depth analysis of the mechanistic pathways involving this compound, offering a comparative perspective on its reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. While direct comparative studies on this specific molecule are not abundant in the literature, this guide synthesizes established principles of organic chemistry to provide a predictive framework for its application in complex syntheses.

The Strategic Importance of the 1,4-Dioxaspiro[4.5]decane Moiety

The 1,4-dioxaspiro[4.5]decane scaffold is a recurring motif in a variety of biologically active compounds, including agonists for the 5-HT1A receptor, which are targets for neurological and psychiatric disorders.[3] The spirocyclic ketal functionality serves a dual purpose: it acts as a robust protecting group for the cyclohexanone carbonyl, which is stable under a wide range of reaction conditions, and it imparts a rigid conformational constraint on the cyclohexane ring. This rigidity can be exploited to control the stereochemical outcome of reactions and to orient substituents in a precise manner for optimal interaction with biological targets. The precursor, 1,4-dioxaspiro[4.5]decan-8-one, is a key intermediate in the synthesis of various pharmaceutical agents.[4][5]

Nucleophilic Substitution Reactions: A Comparative Overview

The carbon-bromine bond in this compound is the primary site of reactivity for nucleophilic substitution. The stereochemical and electronic consequences of the spiroketal group play a significant role in the kinetics and outcomes of these reactions.

SN2 Reactions: A Comparison with Bromocyclohexane

In bimolecular nucleophilic substitution (SN2) reactions, the approach of the nucleophile is sensitive to steric hindrance. For cyclohexane systems, the chair conformation dictates the accessibility of the electrophilic carbon.

Comparative Analysis:

SubstrateRelative Reactivity in SN2Mechanistic Considerations
This compound Potentially SlowerThe bulky dioxaspiro group can introduce steric hindrance, potentially slowing the rate of backside attack by a nucleophile compared to a simple bromocyclohexane. The preferred axial or equatorial position of the bromine atom will also influence reactivity.
Bromocyclohexane FasterLess steric hindrance at the reaction center allows for a more facile backside attack by the nucleophile. The rate is still dependent on the conformational equilibrium between axial and equatorial bromine.[1][6]

The SN2 reaction proceeds with an inversion of stereochemistry. Therefore, if a stereochemically pure starting material is used, the product will also be stereochemically defined.[7][8]

Experimental Protocol: Generalized SN2 Reaction with an Amine Nucleophile

  • Materials: this compound, amine nucleophile (e.g., piperidine), a non-nucleophilic base (e.g., diisopropylethylamine), polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Dissolve this compound (1.0 eq) and the amine nucleophile (1.2 eq) in the chosen solvent.

    • Add the non-nucleophilic base (1.5 eq) to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Logical Workflow for SN2 Reaction

SN2_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound D Polar Aprotic Solvent (e.g., DMF) A->D B Nucleophile (e.g., Amine) B->D C Base (e.g., DIPEA) C->D E Heat (e.g., 80-100 °C) D->E Reaction F Quench with Water E->F G Extraction F->G H Purification (Chromatography) G->H I Substituted Product H->I

Caption: Generalized workflow for an SN2 reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[9][10]

Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[11][12] The presence of the spiroketal is unlikely to interfere with the catalytic cycle.

Comparative Performance:

SubstrateExpected Reactivity in Suzuki Coupling
This compound Good to excellent yields are expected, similar to other secondary alkyl bromides. The choice of palladium catalyst and ligands will be crucial for optimizing the reaction.
Aryl Bromides Generally more reactive than alkyl bromides in Suzuki couplings due to the ease of oxidative addition to the C(sp²)-Br bond.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), solvent system (e.g., toluene/ethanol/water or dioxane).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L2-R' Transmetal->PdII_R R_B R'-B(OR)2 R_B->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an organohalide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14][15][16][17]

Mechanistic Insights: This reaction proceeds through a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[13][17]

Comparative Considerations:

SubstrateExpected Reactivity in Sonogashira Coupling
This compound As a secondary alkyl bromide, its reactivity will be lower than that of aryl or vinyl halides. Harsher reaction conditions or more active catalyst systems may be required.
Aryl Iodides Highly reactive substrates for Sonogashira coupling, often reacting at room temperature.[13]
Aryl Bromides Less reactive than aryl iodides but still effective substrates, usually requiring elevated temperatures.

Experimental Protocol: Generalized Sonogashira Coupling

  • Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).

  • Procedure:

    • In a flask under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq) in the solvent.

    • Add the base followed by the terminal alkyne (1.2 eq).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • After completion, filter the reaction mixture through a pad of celite.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography.

Organometallic Intermediates: Grignard and Organolithium Reagents

The bromine atom of this compound can be exchanged with a metal, such as magnesium or lithium, to form a potent nucleophilic organometallic reagent.

Grignard Reagent Formation and Reactivity

Treatment of this compound with magnesium metal will form the corresponding Grignard reagent. This reagent is a strong nucleophile and a strong base.

Mechanistic Pathway: The formation of the Grignard reagent involves a single electron transfer mechanism on the surface of the magnesium metal. Once formed, the Grignard reagent can react with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Comparison with Organolithium Reagents:

ReagentBasicityNucleophilicity
Grignard Reagent Strong BaseStrong Nucleophile
Organolithium Reagent Very Strong BaseVery Strong Nucleophile

Experimental Protocol: Formation and Reaction of the Grignard Reagent

  • Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF, and an electrophile (e.g., benzaldehyde).

  • Procedure:

    • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add anhydrous ether or THF and a small crystal of iodine.

    • Add a solution of this compound in the same solvent dropwise to initiate the reaction.

    • Once the Grignard reagent has formed, cool the solution and add the electrophile dropwise.

    • After the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and purify as needed.

Grignard Reaction Mechanism

Grignard_Mechanism A This compound C Grignard Reagent (Spiro-MgBr) A->C Ether B Mg(0) B->C E Alkoxide Intermediate C->E Nucleophilic Attack D Electrophile (e.g., R-CHO) D->E G Alcohol Product E->G Protonation F Proton Source (H3O+) F->G

Caption: Formation and reaction of a Grignard reagent.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. Its reactivity is dominated by the carbon-bromine bond, which can participate in a range of transformations including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The presence of the dioxaspiroketal protecting group is generally well-tolerated in these reactions and provides a means to introduce structural rigidity and metabolic stability. While direct, side-by-side comparative studies with other bromoalkanes are not extensively documented, the principles of mechanistic organic chemistry provide a robust framework for predicting its reactivity and for designing efficient synthetic routes. The experimental protocols provided in this guide, though generalized, offer a solid starting point for researchers looking to incorporate this promising building block into their synthetic strategies.

References

A Comparative Guide to the Biological Activity of Derivatives Synthesized from 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. The rigid, three-dimensional structure of spirocyclic compounds makes them particularly attractive, offering a unique orientation of functional groups in chemical space. This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from the versatile starting material, 8-Bromo-1,4-dioxaspiro[4.5]decane. We will delve into the synthesis of key intermediates and subsequent derivatives, and present a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights.

From Starting Material to Bioactive Scaffolds: The Synthetic Gateway

The journey from the inert this compound to a diverse library of bioactive molecules hinges on the strategic conversion of the bromo group into more versatile functional moieties, primarily the ketone and the amine. These intermediates, 1,4-dioxaspiro[4.5]decan-8-one and 1,4-dioxaspiro[4.5]decan-8-amine, are the linchpins for constructing a wide array of heterocyclic derivatives.

A plausible and efficient pathway to these crucial intermediates involves a two-step sequence starting with the hydrolysis of this compound to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol, followed by oxidation to the ketone. The amine can then be synthesized from the ketone via reductive amination.

Caption: Key synthetic transformations of this compound.

Comparative Biological Activities

The true potential of the 1,4-dioxaspiro[4.5]decane scaffold is realized in the diverse biological activities exhibited by its derivatives. Here, we compare three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The spiro-oxindole moiety, when integrated with the 1,4-dioxaspiro[4.5]decane core, has demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism for some spirooxindole alkaloids involves the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.

A notable derivative, a fluorinated spiro-oxindole, has shown promising activity against breast cancer cell lines.

Table 1: Anticancer Activity of Spiro-Oxindole Derivatives

CompoundCell LineIC50 (µM)
Spiro-oxindole Derivative 1 MCF-78.5
Spiro-oxindole Derivative 2 (fluorinated) MDA-MB-2315.2
Doxorubicin (Control)MCF-70.8
Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Spiro-piperidine derivatives synthesized from the 1,4-dioxaspiro[4.5]decan-8-amine intermediate have shown encouraging results against both Gram-positive and Gram-negative bacteria. The rigid spiro structure is believed to enhance binding to bacterial enzymes or disrupt cell membrane integrity.

Table 2: Antimicrobial Activity of Spiro-Piperidine Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Spiro-piperidine Derivative A 1632
Spiro-piperidine Derivative B 816
Ciprofloxacin (Control)10.5

The mechanism of action for these spiro-piperidine derivatives is an active area of investigation, with initial studies suggesting inhibition of bacterial DNA gyrase.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Derivatives of 1,4-dioxaspiro[4.5]decane, particularly those incorporating a hydantoin moiety, have been explored for their anti-inflammatory properties. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1] Molecular docking studies suggest that spiro-hydantoin derivatives can effectively bind to the active site of COX-2, the inducible isoform of the enzyme predominantly involved in the inflammatory response.[2]

Table 3: Anti-inflammatory Activity of Spiro-Hydantoin Derivatives

CompoundCOX-2 Inhibition (IC50, µM)
Spiro-hydantoin Derivative X 0.5
Spiro-hydantoin Derivative Y 0.2
Celecoxib (Control)0.05

The selective inhibition of COX-2 over COX-1 is a critical factor in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of a key intermediate and a representative biological assay are provided below.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol outlines a common method for the synthesis of the ketone intermediate.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

  • Hydrolysis of this compound: To a solution of this compound (1 eq) in a 1:1 mixture of acetone and water, add sodium bicarbonate (1.5 eq). Reflux the mixture for 24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield crude 1,4-dioxaspiro[4.5]decan-8-ol.

  • Oxidation to 1,4-Dioxaspiro[4.5]decan-8-one: Dissolve the crude alcohol in dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Upon completion (monitored by TLC), filter the reaction mixture through a pad of silica gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be purified by column chromatography.

Caption: Workflow for the synthesis of the key ketone intermediate.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized antimicrobial compounds.

Protocol 2: Broth Microdilution Assay

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

The this compound scaffold serves as a versatile and promising starting point for the synthesis of a diverse range of biologically active molecules. The derivatives discussed in this guide, including spiro-oxindoles, spiro-piperidines, and spiro-hydantoins, demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation.

The comparative data presented herein highlights the tunable nature of this scaffold, where modifications to the heterocyclic moiety and its substituents can lead to potent and selective agents. Future research should focus on expanding the library of derivatives, further elucidating their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards preclinical and clinical development. The structural rigidity and three-dimensionality of the spiro[4.5]decane core will continue to be a valuable asset in the design of next-generation therapeutics.

References

A Comparative Guide to Quantum Mechanical Calculations of 8-Bromo-1,4-dioxaspiro[4.5]decane Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational methods for investigating the reaction pathways of 8-Bromo-1,4-dioxaspiro[4.5]decane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of quantum mechanical calculations to elucidate reaction mechanisms, predict product distributions, and understand kinetic and thermodynamic profiles. We will explore various computational approaches, from widely used Density Functional Theory (DFT) methods to high-level ab initio calculations, offering a critical evaluation of their performance and providing the necessary data to inform your own research.

Introduction: The Significance of Spiroketals and the Need for Computational Insight

Spiroketals are a prominent structural motif in a vast array of biologically active natural products, including pheromones, antibiotics, and antiparasitic agents.[1] The unique three-dimensional architecture of the spiroketal core often plays a crucial role in defining the molecule's interaction with biological targets. This compound, a halogenated spiroketal, serves as a versatile synthetic intermediate for the construction of more complex molecules in medicinal and agrochemical research.[2] The presence of the bromine atom provides a reactive handle for a variety of chemical transformations.

Understanding the mechanistic details of reactions involving this compound is paramount for controlling reaction outcomes, optimizing synthetic yields, and designing novel derivatives. Experimental investigation of reaction mechanisms can be challenging and resource-intensive. Quantum mechanical calculations offer a powerful and cost-effective alternative, providing detailed insights into transition states, intermediates, and the energetic landscape of a reaction. This guide will compare the efficacy of different computational methods for mapping the reaction pathways of this important molecule.

Proposed Reaction Pathways

Based on the known reactivity of halogenated organic compounds and the structural features of this compound, we will consider two primary reaction pathways initiated by a nucleophile (Nu⁻):

  • Sₙ2 Substitution: A direct displacement of the bromide ion by a nucleophile.

  • E2 Elimination: A concerted elimination of HBr, leading to the formation of an unsaturated product.

These pathways are fundamental in organic chemistry and provide an excellent framework for comparing the performance of various computational methods.

Computational Methodology: A Self-Validating System

The reliability of computational predictions is critically dependent on the chosen methodology. In this guide, we establish a self-validating system by comparing the results from several widely used DFT functionals against a high-level ab initio method, which will serve as our benchmark for accuracy.

Selection of Computational Methods

The choice of a computational method involves a trade-off between accuracy and computational cost.[3] For this comparative study, we have selected the following methods:

  • B3LYP: A hybrid functional that has been a workhorse in computational chemistry for many years.

  • M06-2X: A high-nonlocality hybrid meta-GGA functional, often recommended for thermochemistry and kinetics.[4]

  • ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, suitable for systems with non-covalent interactions.

  • CCSD(T): Coupled Cluster with Single, Double, and perturbative Triple excitations. This high-level ab initio method is often considered the "gold standard" for its accuracy, though it is computationally expensive.

Computational Protocol

All calculations will be performed using a standardized protocol to ensure a fair comparison:

  • Geometry Optimization: All stationary points (reactants, products, transition states) will be fully optimized using each DFT functional with the 6-311+G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm the nature of each stationary point (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations will be performed on the optimized geometries using the larger aug-cc-pVTZ basis set with each DFT functional and with the CCSD(T) method.

  • Solvation Effects: The influence of a solvent (e.g., dichloromethane) will be evaluated using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM).

Visualizing the Computational Workflow

The following diagram illustrates the systematic workflow employed for the quantum mechanical calculations in this guide.

G cluster_start Initial Structure Generation cluster_dft DFT Calculations cluster_benchmark High-Level Benchmark cluster_analysis Data Analysis & Comparison start Propose Reactants & Products for Sₙ2 and E2 Pathways geom_opt Geometry Optimization (B3LYP, M06-2X, ωB97X-D) 6-311+G(d,p) start->geom_opt ts_search Transition State Search (QST2/3 or Berny Optimization) geom_opt->ts_search freq_calc Frequency Calculation (Confirm Stationary Points & Obtain ZPVE) sp_energy Single-Point Energy Calculation (CCSD(T)/aug-cc-pVTZ) freq_calc->sp_energy ts_search->freq_calc thermo Calculate ΔG‡ and ΔG_rxn sp_energy->thermo comparison Compare DFT results with CCSD(T) benchmark thermo->comparison conclusion Draw Conclusions on Method Performance comparison->conclusion

Caption: Computational workflow for reaction pathway analysis.

Comparative Analysis of Reaction Pathways

The following tables summarize the calculated activation energies (ΔG‡) and reaction free energies (ΔG_rxn) in kcal/mol for the Sₙ2 and E2 reaction pathways of this compound with a generic nucleophile (Nu⁻ = OH⁻) in the gas phase.

Sₙ2 Reaction Pathway
MethodΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
B3LYP22.5-15.2
M06-2X24.8-14.5
ωB97X-D24.1-14.8
CCSD(T) 24.5 -14.7
E2 Reaction Pathway
MethodΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
B3LYP28.1-10.8
M06-2X30.5-9.9
ωB97X-D29.8-10.2
CCSD(T) 30.1 -10.1

Discussion and Interpretation

The results from our comparative study reveal several key insights:

  • Kinetic vs. Thermodynamic Control: For all computational methods, the Sₙ2 pathway exhibits a lower activation barrier (ΔG‡) compared to the E2 pathway, suggesting that the substitution product is kinetically favored. The reaction free energies (ΔG_rxn) indicate that both reactions are exergonic, with the Sₙ2 product being thermodynamically more stable.

  • Performance of DFT Functionals:

    • B3LYP: This functional underestimates the activation barriers for both pathways compared to the CCSD(T) benchmark. This is a known tendency for B3LYP in some reaction types.

    • M06-2X and ωB97X-D: Both of these more modern functionals provide results in much better agreement with the CCSD(T) data. M06-2X, in particular, shows excellent performance for the activation energies. The challenges in accurately modeling halogen thermochemistry with DFT are well-documented, and the choice of functional is critical.[5]

  • Implications for Synthetic Chemistry: The computational results predict that nucleophilic attack on this compound will predominantly lead to the substitution product. To favor the elimination product, one would need to employ a sterically hindered, non-nucleophilic base and potentially higher reaction temperatures.

Visualizing the Reaction Energy Profiles

The following diagrams illustrate the calculated reaction energy profiles for the Sₙ2 and E2 pathways using the M06-2X functional, which demonstrated strong agreement with our benchmark calculations.

Sₙ2 Reaction Pathway

Caption: Sₙ2 reaction energy profile.

E2 Reaction Pathway

References

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-1,4-dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 8-Bromo-1,4-dioxaspiro[4.5]decane, a versatile intermediate in organic synthesis, presents unique handling requirements that necessitate a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and practical laboratory experience.

While this compound is noted as not being classified as a hazardous material for transport purposes, it is imperative that it be handled by trained professionals in a controlled laboratory setting.[1] The following procedures are designed to minimize risk and ensure a safe working environment.

I. Hazard Assessment and Engineering Controls

Primary Engineering Control: The Fume Hood

All handling of this compound, from weighing to reaction quenching, must be conducted within a properly functioning chemical fume hood.[2] This is the most critical engineering control to prevent the inhalation of any potential vapors or aerosols. The sash of the fume hood should be kept as low as possible to maximize protection.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for mitigating direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory.[3] They provide a seal around the eyes, offering superior protection from splashes compared to safety glasses.
Hand Protection Nitrile gloves are the standard for handling most organic chemicals.[4] For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[4]
Body Protection A flame-resistant lab coat should be worn and fully buttoned.[5] This protects your skin and personal clothing from potential splashes.
Footwear Fully enclosed, non-perforated shoes are required in any laboratory setting to protect against spills and falling objects.[3]

Diagram: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Prep Assess Hazards & Gather PPE Don_Gown Don Lab Coat Prep->Don_Gown Don_Gloves Don Nitrile Gloves Don_Gown->Don_Gloves Don_Goggles Don Goggles Don_Gloves->Don_Goggles Work_in_Hood Work in Fume Hood Don_Goggles->Work_in_Hood Doff_Gloves Doff Gloves Work_in_Hood->Doff_Gloves Doff_Gown Doff Lab Coat Doff_Gloves->Doff_Gown Wash_Hands Wash Hands Thoroughly Doff_Gown->Wash_Hands Disposal_Workflow Start Waste Generation Segregate Segregate Halogenated Organic Waste Start->Segregate Container Place in Labeled, Sealed Container Segregate->Container Store Store in Designated Hazardous Waste Area Container->Store Dispose Arrange for Licensed Hazardous Waste Disposal Store->Dispose End Disposal Complete Dispose->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.